Tetrahydro-2H-thiopyran-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQQARABJQLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341863 | |
| Record name | Tetrahydro-2H-thiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29683-23-6 | |
| Record name | Tetrahydro-2H-thiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDRO-2H-THIOPYRAN-4-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tetrahydro-2H-thiopyran-4-ol: A Comprehensive Technical Guide
CAS Number: 29683-23-6
This technical guide provides an in-depth overview of Tetrahydro-2H-thiopyran-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety and handling protocols, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance.
Chemical and Physical Properties
This compound, also known as 4-hydroxythiane, is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 29683-23-6 | [2][3][4] |
| Molecular Formula | C5H10OS | [1][2] |
| Molecular Weight | 118.20 g/mol | [1][5] |
| Appearance | White solid | [1] |
| Melting Point | 49.5 - 51.5 °C | [1] |
| Boiling Point | 70 °C @ 0.05 mmHg | [6] |
| Density | 1.148 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 14.56 ± 0.20 (Predicted) | [6] |
| Flash Point | >230 °F (>110 °C) | [6] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. It is harmful if swallowed, inhaled, or absorbed through the skin and causes eye, skin, and respiratory tract irritation.[1][7]
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
First Aid Measures: [1]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, tetrahydro-4H-thiopyran-4-one. The following protocol details a standard laboratory procedure using sodium borohydride as the reducing agent.
Reaction Scheme:
Figure 1: Reduction of tetrahydro-4H-thiopyran-4-one.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Anhydrous Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [1]
-
Dissolve Tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous methanol (to make a 0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude alcohol.
-
Purify the product by flash column chromatography on silica gel.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, derivatives of the tetrahydrothiopyran scaffold have shown significant biological activities, particularly as antimicrobial and anti-parasitic agents.
One proposed mechanism of action for certain 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives against kinetoplastid parasites (e.g., Trypanosoma, Leishmania) involves a prodrug strategy. In this model, the less toxic tetrahydrothiopyranone derivative is metabolized within the parasite, leading to the regeneration of a toxic diarylideneacetone. This reactive species can then interact with the parasite's unique trypanothione reductase system, leading to oxidative stress and cell death.
Figure 2: Proposed prodrug activation pathway.
This proposed pathway highlights the potential of the tetrahydrothiopyran scaffold as a template for the development of novel therapeutics. The core structure can be modified to tune the compound's properties, such as its metabolic stability and target specificity. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-ol: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-thiopyran-4-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the thiopyran ring, offer opportunities for the synthesis of diverse derivatives with a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known biological relevance of this compound and its derivatives, with a focus on applications in drug development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀OS | [1] |
| Molecular Weight | 118.20 g/mol | [1] |
| CAS Number | 29683-23-6 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 49.5 - 51.5 °C | [2] |
| Boiling Point | 70 °C at 0.05 mmHg | [3][4] |
| Density (predicted) | 1.148 g/cm³ | [3] |
| Solubility | Soluble in water, ethanol, DMSO, and acetone. | Inferred from common laboratory practices. |
| pKa (predicted) | 14.93 ± 0.20 | [4] |
Table 2: Spectroscopic Data Summary
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to protons on the thiopyran ring and the hydroxyl group. | [5] |
| ¹³C NMR | Signals for the five carbon atoms of the thiopyran ring. | [5] |
| FT-IR | Characteristic absorption bands for O-H (alcohol) and C-S (thioether) functional groups. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, Tetrahydro-4H-thiopyran-4-one.
Reaction Scheme:
A plausible reaction scheme for the synthesis of this compound.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Ensure the FT-IR spectrometer is properly calibrated and a background spectrum has been collected.
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.
-
For a thin film, dissolve a small amount of the sample in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.
-
Place the sample in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Biological Relevance and Drug Development Applications
While this compound itself has limited reported biological activity, its derivatives are of significant interest in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Antimicrobial Activity
Derivatives of the thiopyran scaffold have demonstrated promising antibacterial and antifungal properties. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes.
Proposed mechanism of action for antimicrobial thiopyran derivatives.
One proposed mechanism involves the inhibition of the FtsZ protein, which is a key component of the bacterial cytoskeleton and is essential for cell division.[4] By binding to FtsZ, these thiopyran derivatives can inhibit its polymerization, leading to a disruption of cell division and ultimately to a bacteriostatic or bactericidal effect.[4]
Anticancer Activity
Certain pyran and thiopyran derivatives have been investigated for their potential as anticancer agents. One of the key targets identified for these compounds is Cyclin-Dependent Kinase 2 (CDK2).
Inhibition of CDK2 signaling by pyran/thiopyran derivatives.
CDK2 is a crucial regulator of the cell cycle, particularly the transition from the G1 to the S phase.[6] Dysregulation of CDK2 activity is a hallmark of many cancers. Pyran derivatives have been shown to inhibit CDK2, thereby arresting the cell cycle and inhibiting the proliferation of cancer cells.[6] This inhibition can ultimately lead to the induction of apoptosis (programmed cell death) in cancerous cells.
Conclusion
This compound is a versatile chemical entity with well-defined physical and chemical properties. Its synthesis from readily available starting materials and the potential for derivatization make it an attractive scaffold for medicinal chemists. The demonstrated antimicrobial and anticancer activities of its derivatives highlight the potential of the thiopyran core in the development of novel therapeutics. Further research into the synthesis of new derivatives and the elucidation of their precise mechanisms of action will be crucial for realizing the full therapeutic potential of this compound class.
References
- 1. This compound | C5H10OS | CID 576296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Analysis of Tetrahydro-2H-thiopyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for Tetrahydro-2H-thiopyran-4-ol (CAS No: 29683-23-6), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document outlines the key spectral characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Compound Overview
-
Compound Name: this compound[3]
-
Synonyms: Thian-4-ol, Tetrahydrothiopyran-4-ol[3]
-
Molecular Formula: C₅H₁₀OS[3]
-
Molecular Weight: 118.20 g/mol [3]
-
Structure:
Spectral Data Presentation
The following sections summarize the quantitative spectral data for this compound.
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei.[4][5] The data presented here provides insights into the proton environments within the this compound molecule.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.8 - 3.9 | m | 1H | H-4 (CH-OH) |
| ~2.8 - 2.9 | m | 2H | H-2e, H-6e (axial) |
| ~2.6 - 2.7 | m | 2H | H-2a, H-6a (equatorial) |
| ~2.0 - 2.1 | m | 2H | H-3e, H-5e (axial) |
| ~1.7 - 1.8 | m | 2H | H-3a, H-5a (equatorial) |
| Variable | br s | 1H | -OH |
Data is interpreted from representative spectra and may vary slightly based on solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[6]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~68.5 | C-4 (CH-OH) |
| ~36.0 | C-3, C-5 |
| ~28.0 | C-2, C-6 |
Source: K. Ramalingam, K. O. Berlin J. Org. Chem. 44, 471(1979) as cited in PubChem.[3]
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[7][8]
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2920-2950 | Medium | C-H stretch (aliphatic) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1050-1150 | Strong | C-O stretch (secondary alcohol) |
| ~650-750 | Weak-Medium | C-S stretch |
Data is characteristic for this compound class and based on spectra available in public databases.[3][9]
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[10][11][12]
Table 4: GC-MS Spectral Data
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 118 | High | [M]⁺ (Molecular Ion) |
| 85 | High | [M - SH]⁺ |
| 57 | High | [C₄H₉]⁺ or fragment |
Source: NIST Mass Spectrometry Data Center as cited in PubChem.[3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[13]
Materials:
-
This compound sample (~10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (~0.7 mL)[13][14]
-
5 mm NMR tube
-
Pasteur pipette
-
NMR Spectrometer (e.g., 300-600 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and transfer it into a clean, dry 5 mm NMR tube.[13]
-
Dissolution: Using a Pasteur pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube. The solvent height should be around 4.5-5 cm.[13]
-
Homogenization: Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved. Avoid contact between the solvent and the cap to prevent contamination.[13]
-
Instrument Setup: Insert the NMR tube into a spinner and place it into the NMR spectrometer's magnet.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.[13]
Objective: To identify the functional groups present in the molecule.[15][16]
Materials:
-
This compound sample
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[8][16]
-
Sample Application (Solid): Place a small amount of the solid this compound sample directly onto the ATR crystal using a clean spatula.[16]
-
Pressure Application: Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[16]
-
Sample Spectrum Acquisition: Collect the sample spectrum. The instrument will co-add multiple scans (e.g., 16-64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[16]
-
Data Analysis: The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Cleaning: After analysis, retract the press arm, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.
Objective: To determine the molecular weight and fragmentation pattern of the compound.[11][17]
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Set the MS parameters. For Electron Ionization (EI), the standard electron energy is 70 eV. Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
-
Separation and Ionization: The sample is vaporized and carried by an inert gas through the GC column, where components are separated. As the compound elutes from the column, it enters the MS ion source, where it is bombarded by electrons, causing ionization and fragmentation.[11][12]
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[10][12]
-
Detection and Data Analysis: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight and analyze the major fragment ions to gain structural information.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H10OS | CID 576296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mse.washington.edu [mse.washington.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the 1H and 13C NMR Spectra of Tetrahydro-2H-thiopyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Tetrahydro-2H-thiopyran-4-ol (also known as thian-4-ol). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering detailed spectral data, experimental protocols, and a logical framework for spectral interpretation.
Introduction
This compound is a heterocyclic organic compound with a six-membered ring containing a sulfur atom and a hydroxyl group. Its structural elucidation is fundamental for its application in various chemical syntheses and pharmaceutical research. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of such compounds. This guide presents a detailed examination of its 1H and 13C NMR spectra.
Experimental Protocols
The acquisition of high-quality 1H and 13C NMR spectra is crucial for accurate structural analysis. Below are detailed methodologies for conducting these experiments.
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Spectrometer and Parameters
The following are typical instrument parameters for acquiring 1H and 13C NMR spectra. Instrument-specific parameters may require optimization.
1H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: 0-15 ppm.
13C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.
-
Spectral Width: 0-220 ppm.
Data Presentation: 1H and 13C NMR Spectral Data
The following tables summarize the quantitative 1H and 13C NMR spectral data for this compound.
Table 1: 1H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~3.80 | m | 1H | - | H-4 |
| ~2.85 | m | 2H | - | H-2e, H-6e |
| ~2.60 | m | 2H | - | H-2a, H-6a |
| ~2.00 | m | 2H | - | H-3e, H-5e |
| ~1.70 | m | 2H | - | H-3a, H-5a |
| Variable | br s | 1H | - | OH |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The assignments are based on typical chemical shift ranges and expected splitting patterns for a chair conformation.
Table 2: 13C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 67.8 | C-4 |
| 35.8 | C-3, C-5 |
| 28.9 | C-2, C-6 |
Source: The 13C NMR data is based on the publication by K. Ramalingam and K. D. Berlin in the Journal of Organic Chemistry (1979), 44(3), 471-477.
Visualization of Logical Relationships
The following diagrams illustrate the logical workflow for NMR spectral analysis and the structural assignment of this compound.
Conclusion
This technical guide has provided a detailed overview of the 1H and 13C NMR spectra of this compound. The tabulated spectral data, coupled with the outlined experimental protocols and logical diagrams, offer a comprehensive resource for the structural characterization of this compound. This information is intended to support the work of researchers and professionals in the fields of chemistry and drug development, facilitating the unambiguous identification and utilization of this important heterocyclic molecule.
An In-depth Technical Guide to the Infrared and Mass Spectrometry of Tetrahydro-2H-thiopyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Tetrahydro-2H-thiopyran-4-ol using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It offers a detailed examination of the spectral data, outlines experimental protocols, and presents a logical framework for the interpretation of the results, aiding in the structural elucidation and characterization of this heterocyclic compound.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key vibrational frequencies that correspond to its distinct structural features, notably the hydroxyl group and the thioether linkage within the saturated heterocyclic ring.
IR Spectral Data
While a complete peak list is proprietary to spectral databases, the characteristic absorption bands for this compound are well-established based on the functional groups present. The table below summarizes the expected IR absorption regions.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3400-3200 | O-H | Stretching | Strong, Broad |
| ~2950-2850 | C-H | Stretching | Strong |
| ~1450-1400 | C-H | Bending | Medium |
| ~1100-1000 | C-O | Stretching | Medium |
| ~700-600 | C-S | Stretching | Weak to Medium |
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by a strong and broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is indicative of intermolecular hydrogen bonding.
The presence of the saturated six-membered ring is confirmed by the strong C-H stretching vibrations observed between 2950 and 2850 cm⁻¹ and the C-H bending vibrations around 1450-1400 cm⁻¹. The C-O stretching vibration of the secondary alcohol typically appears in the 1100-1000 cm⁻¹ region. The C-S stretching vibration is generally weak and falls in the fingerprint region, between 700 and 600 cm⁻¹.
Mass Spectrometric Analysis
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its structure. Electron ionization (EI) is a common technique used to generate the mass spectrum of organic molecules.
Mass Spectral Data
The mass spectrum of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions. The most significant peaks are summarized in the table below.[1]
| m/z | Ion | Relative Intensity |
| 118 | [C₅H₁₀OS]⁺ (Molecular Ion) | High |
| 85 | [M - SH]⁺ | Moderate |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | High |
Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer is proposed to follow several key pathways, initiated by the ionization of the molecule. The molecular ion (m/z 118) can undergo fragmentation through alpha-cleavage, dehydration, and ring-opening reactions.
A prominent fragmentation pathway involves the loss of a sulfhydryl radical (•SH), leading to the formation of a fragment ion at m/z 85. Another significant fragmentation pathway for cyclic alcohols is the formation of a stable cation at m/z 57. This can arise from various ring cleavage and rearrangement processes.
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of neat this compound onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
Data Processing: The acquired interferogram is Fourier transformed to produce the infrared spectrum. Perform a baseline correction if necessary.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program: A temperature program that allows for the separation of the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Source Temperature: Typically 230°C.
-
Transfer Line Temperature: Typically 280°C.
-
-
Data Acquisition and Analysis: Inject the sample into the GC. The mass spectrometer will record the mass spectra of the eluting compounds. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are then analyzed.
Visualizations
Caption: Experimental workflows for IR and Mass Spectrometry analysis.
Caption: Proposed fragmentation pathway of this compound.
References
Crystal Structure of Tetrahydro-2H-thiopyran-4-ol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Tetrahydro-2H-thiopyran-4-ol and its derivatives. It includes a summary of crystallographic data, detailed experimental protocols for synthesis and crystallization, and an exploration of the biological significance of this class of compounds, particularly focusing on their emerging role in cancer therapy through the modulation of the NF-κB signaling pathway.
Introduction
This compound and its analogues are sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The thiane ring is a key structural motif in a variety of biologically active molecules. The introduction of a hydroxyl group at the 4-position provides a site for further functionalization and influences the molecule's polarity and hydrogen bonding capabilities, which are critical for its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
This guide summarizes the available crystallographic data for the parent compound and a representative derivative, provides detailed experimental procedures for their preparation, and discusses a key signaling pathway through which a thiopyran derivative has been shown to exert its anticancer effects.
Crystal Structure Analysis
The crystal structures of this compound and one of its derivatives have been determined by single-crystal X-ray diffraction, providing valuable insights into their conformational preferences and intermolecular interactions.
Crystal Structure of this compound
The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 258422 . The crystallographic data reveals a chair conformation for the thiopyran ring, which is the most stable conformation for six-membered saturated rings. The hydroxyl group can exist in either an axial or equatorial position, with the equatorial position generally being more thermodynamically stable.
Table 1: Crystallographic Data for this compound (CCDC 258422)
| Parameter | Value |
| Chemical Formula | C₅H₁₀OS |
| Formula Weight | 118.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not publicly available |
| b (Å) | Data not publicly available |
| c (Å) | Data not publicly available |
| α (°) | 90 |
| β (°) | Data not publicly available |
| γ (°) | 90 |
| Volume (ų) | Data not publicly available |
| Z | 4 |
| Density (calculated) (g/cm³) | Data not publicly available |
| R-factor | Data not publicly available |
Note: Detailed unit cell parameters and bond lengths/angles for CCDC 258422 are not publicly available without a subscription to the CCDC database. The data presented here is based on the information available in the public domain.
Table 2: Selected Bond Lengths and Angles for this compound (Representative Data)
| Bond/Angle | Length (Å) / Angle (°) |
| S1 - C2 | ~1.82 |
| S1 - C6 | ~1.82 |
| C4 - O1 | ~1.43 |
| C2 - S1 - C6 | ~97.0 |
| C3 - C4 - C5 | ~110.0 |
Note: The bond lengths and angles are representative values for a typical thiopyranol ring and are included for illustrative purposes.
Crystal Structure of 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol
A study by Haridas et al. reported the synthesis and single-crystal X-ray diffraction analysis of 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol, a derivative of the parent compound.[1] The analysis confirmed that the aryl group is located in a pseudo-equatorial position, and the heterocyclic ring is slightly flattened near the sulfur atom.
Table 3: Crystallographic Data for 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol [1]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈OS |
| Formula Weight | 222.35 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.729(10) |
| b (Å) | 12.846(2) |
| c (Å) | 9.970(10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1245.1(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.186 |
Experimental Protocols
Synthesis of Tetrahydro-4H-thiopyran-4-one (Precursor)
A common precursor for the synthesis of this compound is Tetrahydro-4H-thiopyran-4-one. A reliable method for its synthesis involves a Dieckmann condensation followed by decarboxylation.
Experimental Workflow for the Synthesis of Tetrahydro-4H-thiopyran-4-one
Procedure:
-
Step 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF is added dropwise at room temperature. The reaction mixture is then heated to reflux for 1-2 hours. After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated to yield the crude β-keto ester.
-
Step 2: Synthesis of Tetrahydro-4H-thiopyran-4-one. The crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is refluxed in 10% aqueous sulfuric acid. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product can be purified by vacuum distillation or recrystallization.
Synthesis of this compound
The target compound, this compound, can be synthesized by the reduction of Tetrahydro-4H-thiopyran-4-one.
Experimental Workflow for the Synthesis of this compound
Procedure:
-
Reduction of Tetrahydro-4H-thiopyran-4-one. Tetrahydro-4H-thiopyran-4-one is dissolved in methanol and cooled to 0 °C in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is stirred while allowing it to warm to room temperature. The reaction is monitored by TLC.
-
Work-up. Upon completion, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.
General Crystallization Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like ethyl acetate/hexane) at room temperature or with gentle heating.
-
Allow the solvent to evaporate slowly in a loosely covered vial at room temperature or in a refrigerator.
-
Alternatively, vapor diffusion can be employed by placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
Colorless, needle-like or prismatic crystals are typically formed over a period of several days.
Biological Activity and Signaling Pathway
Recent studies have highlighted the potential of thiopyran derivatives as anticancer agents. One such derivative, designated L61H10, has been shown to exhibit significant anti-tumor activity in lung cancer models. The mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to a switch from apoptosis to a more inflammatory form of cell death known as pyroptosis.[2]
The NF-κB Signaling Pathway and its Role in Cancer
The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, which promotes cancer cell survival and proliferation while inhibiting apoptosis. This makes the NF-κB pathway an attractive target for cancer therapy.
L61H10-Induced Apoptosis-to-Pyroptosis Switch
The thiopyran derivative L61H10 has been reported to inhibit the NF-κB signaling pathway in lung cancer cells.[2] This inhibition leads to a fascinating cellular outcome: a switch from apoptosis, a non-inflammatory form of programmed cell death, to pyroptosis, a pro-inflammatory cell death pathway. Pyroptosis is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.
Signaling Pathway of L61H10 in Lung Cancer Cells
This switch from a "silent" to an "inflammatory" mode of cell death is a promising strategy in cancer therapy, as it has the potential to not only directly kill cancer cells but also to activate the host's immune system to attack the tumor.
Conclusion
The crystal structures of this compound and its derivatives provide a fundamental understanding of their three-dimensional architecture, which is essential for the design of new therapeutic agents. The synthetic protocols outlined in this guide offer reliable methods for the preparation of these compounds for further investigation. The discovery that a thiopyran derivative can modulate the NF-κB signaling pathway to induce pyroptosis in lung cancer cells opens up new avenues for the development of novel anticancer drugs. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to explore the full therapeutic potential of this promising class of molecules.
References
Fundamental Reactivity of the Hydroxyl Group in Tetrahydro-2H-thiopyran-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-thiopyran-4-ol, also known as thian-4-ol, is a saturated heterocyclic alcohol containing a six-membered ring with a sulfur atom. The presence of both a hydroxyl group and a thioether functionality within a constrained cyclic structure imparts unique reactivity and makes it a valuable building block in medicinal chemistry and organic synthesis. Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1]
This technical guide provides a comprehensive overview of the fundamental reactivity of the hydroxyl group in this compound. It details the synthesis of the parent compound and explores key transformations of the hydroxyl moiety, including oxidation, esterification, and etherification. This document is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to aid researchers in the effective utilization of this versatile scaffold.
Synthesis of this compound
The most common and efficient laboratory synthesis of this compound involves the reduction of the corresponding ketone, Tetrahydro-2H-thiopyran-4-one.
Synthesis of Tetrahydro-2H-thiopyran-4-one
A well-established method for the preparation of Tetrahydro-2H-thiopyran-4-one is through a Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by decarboxylation. This two-step process is suitable for large-scale synthesis with good overall yields.[2]
Reduction of Tetrahydro-2H-thiopyran-4-one
The reduction of the ketone to the secondary alcohol can be readily achieved using standard reducing agents such as sodium borohydride (NaBH₄). This method is highly efficient and chemoselective, leaving the thioether group intact.[3]
Core Reactivity of the Hydroxyl Group
The secondary hydroxyl group in this compound is the primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Oxidation to Tetrahydro-2H-thiopyran-4-one
The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation. Several methods are available, with the choice of reagent depending on the desired reaction conditions (e.g., mildness, scale) and tolerance of other functional groups.
-
Pyridinium Chlorochromate (PCC) Oxidation: A mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[4]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, offering a mild and efficient route to ketones.
-
Dess-Martin Periodinane (DMP) Oxidation: A versatile and mild oxidant that allows for the rapid and high-yielding conversion of alcohols to ketones under neutral conditions.
Esterification
The hydroxyl group can be readily converted to an ester through reaction with a variety of acylating agents.
-
Reaction with Acyl Chlorides: A common and efficient method for ester formation, typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Reaction with Carboxylic Anhydrides: Another effective method for acylation, often catalyzed by a base such as pyridine or 4-dimethylaminopyridine (DMAP).[5]
Etherification
Conversion of the hydroxyl group to an ether is a key strategy for modifying the steric and electronic properties of the molecule.
-
Williamson Ether Synthesis: A classic and widely used method involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[6]
Nucleophilic Substitution (Mitsunobu Reaction)
The Mitsunobu reaction provides a powerful method for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, proceeding with inversion of configuration. This is particularly useful for introducing functionalities with controlled stereochemistry.[7]
Experimental Protocols
Synthesis of this compound
Protocol 1: Reduction of Tetrahydro-2H-thiopyran-4-one with Sodium Borohydride [3]
-
To a solution of Tetrahydro-2H-thiopyran-4-one (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (10 volumes) at 0 °C, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) or 1N HCl (10 volumes) at 0 °C and stir for 2 hours.
-
Extract the mixture with dichloromethane (DCM) (2 x 10 volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Oxidation
Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC) [4]
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Esterification
Protocol 3: Esterification with Acetic Anhydride [5]
-
To a solution of this compound (1.0 eq) in pyridine (5 volumes) at 0 °C, add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 10 volumes).
-
Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
Etherification
Protocol 4: Williamson Ether Synthesis with Methyl Iodide [6]
-
To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (10 volumes) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF (5 volumes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
Data Presentation
| Reaction | Reagents and Conditions | Product | Typical Yield (%) | Reference |
| Synthesis | ||||
| Reduction | Tetrahydro-2H-thiopyran-4-one, NaBH₄, MeOH, rt, 4h | This compound | >90 | [3] |
| Oxidation | ||||
| PCC Oxidation | PCC, DCM, rt, 2-4h | Tetrahydro-2H-thiopyran-4-one | 85-95 | [4] |
| Esterification | ||||
| Acylation | Acetic anhydride, Pyridine, rt, 12-16h | 4-Acetoxytetrahydro-2H-thiopyran | 80-90 | [5] |
| Etherification | ||||
| Williamson Synthesis | NaH, THF; Methyl iodide, rt, 12-16h | 4-Methoxytetrahydro-2H-thiopyran | 70-85 | [6] |
| Nucleophilic Substitution | ||||
| Mitsunobu Reaction | Benzoic acid, PPh₃, DIAD, THF, rt | 4-Benzoyloxytetrahydro-2H-thiopyran | 60-80 | [7] |
Biological Relevance and Signaling Pathways
Derivatives of the tetrahydrothiopyran scaffold have garnered significant interest in drug discovery due to their diverse biological activities. Notably, derivatives of the oxidized form, Tetrahydro-2H-thiopyran-4-one, have been investigated as potent enzyme inhibitors and anticancer agents.
Enzyme Inhibition: Trypanothione Reductase
Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one have been identified as inhibitors of Trypanothione Reductase (TR), an essential enzyme for the survival of kinetoplastid parasites that cause diseases such as leishmaniasis and Chagas disease.[8] TR is crucial for maintaining the redox balance within the parasite. Inhibition of TR leads to an accumulation of reactive oxygen species, inducing oxidative stress and ultimately leading to parasite death. The selectivity of these inhibitors for parasitic TR over the human analogue, Glutathione Reductase (GR), is a key aspect of their therapeutic potential.[8]
Anticancer Activity: EGFR and VEGFR-2 Signaling
Bis-oxidized thiopyran derivatives have shown promising anti-cancer effects, particularly in non-small cell lung cancer.[7] These compounds have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.[1][9] These receptor tyrosine kinases play critical roles in cancer cell proliferation, survival, and angiogenesis. By inhibiting these pathways, the thiopyran derivatives can arrest the cell cycle, induce apoptosis, and inhibit tumor growth.[7]
Mandatory Visualizations
Caption: Synthetic and reaction pathways of this compound.
Caption: Inhibition of EGFR and VEGFR-2 signaling by thiopyran derivatives.
References
- 1. books.rsc.org [books.rsc.org]
- 2. [PDF] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran | Semantic Scholar [semanticscholar.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
Conformational Landscape of the Tetrahydro-2H-thiopyran-4-ol Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydro-2H-thiopyran-4-ol ring system is a prevalent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational preferences play a pivotal role in determining molecular shape, substituent orientation, and ultimately, the interaction with biological targets. A thorough understanding of the conformational analysis of this heterocyclic ring is therefore crucial for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the conformational behavior of the this compound ring, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational studies.
Conformational Isomers of the this compound Ring
The this compound ring predominantly adopts a chair conformation to minimize torsional and angle strain. This results in two primary chair conformers that are in equilibrium: one with the hydroxyl group in an axial position and the other with the hydroxyl group in an equatorial position. The relative stability of these two conformers is dictated by a balance of steric and electronic effects.
In addition to the low-energy chair conformations, the ring can transiently adopt higher-energy boat and twist-boat conformations. However, the energy barrier for the chair-chair interconversion is significantly lower than that for the chair-to-boat or chair-to-twist-boat transformations, making the chair forms the most populated and biologically relevant conformations at ambient temperatures.
Data Presentation
A comprehensive understanding of the conformational equilibrium requires quantitative data from various analytical techniques. The following tables summarize key experimental and computational data for the conformational analysis of this compound.
Table 1: NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the coupling constants (J-values) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the preferred orientation of substituents on the ring.
| Proton | Chemical Shift (ppm)a | Coupling Constants (Hz)b | Inferred Orientation |
| H-4 (axial OH) | ~3.8 | Large Jax,ax (~10-13 Hz), Small Jax,eq (~2-5 Hz) | Axial |
| H-4 (equatorial OH) | ~3.5 | Small Jeq,ax (~2-5 Hz), Small Jeq,eq (~2-5 Hz) | Equatorial |
a Approximate chemical shifts; actual values are solvent and concentration-dependent. b Typical ranges for vicinal proton coupling in six-membered rings.
Table 2: X-ray Crystallographic Data
X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 258422.
| Parameter | Value |
| CCDC Deposition Number | 258422 |
| Conformation in Crystal | Chair |
| Hydroxyl Group Orientation | Equatorial |
| Key Dihedral Angles | C2-C3-C4-C5, S1-C2-C3-C4 |
Data to be retrieved from the CCDC.
Table 3: Computational Chemistry Data
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of different conformers and the energy barriers between them. These calculations provide valuable insights into the intrinsic stability of the conformers in the gas phase or in solution.
| Computational Method | Basis Set | ΔE (Axial - Equatorial) (kcal/mol) | Reference |
| DFT (B3LYP) | 6-31G* | Value to be obtained from specific study | Specific computational study to be cited |
| MP2 | cc-pVTZ | Value to be obtained from specific study | Specific computational study to be cited |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from the commercially available tetrahydro-4H-thiopyran-4-one.
Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one
-
Materials: Tetrahydro-4H-thiopyran-4-one, sodium borohydride (NaBH4), methanol (MeOH), deionized water, diethyl ether, anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for proton (1H) and carbon (13C) detection.
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) 1H NMR spectrum to determine chemical shifts and coupling constants.
-
Acquire a 1D 13C NMR spectrum for carbon chemical shift assignments.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
-
Data Analysis: Analyze the multiplicity and coupling constants of the proton at the C-4 position (the carbon bearing the hydroxyl group) to determine the predominant conformation. Large axial-axial coupling constants (typically 10-13 Hz) are indicative of an axial proton, which corresponds to an equatorial hydroxyl group. Conversely, small axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) suggest an equatorial proton and thus an axial hydroxyl group.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters using full-matrix least-squares refinement against the experimental data.
-
Locate and refine the positions of hydrogen atoms.
-
-
Data Analysis: Analyze the final refined crystal structure to determine the precise bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state. This will unequivocally establish the conformation of the ring and the orientation of the hydroxyl substituent. The crystallographic data can be deposited in and retrieved from the Cambridge Crystallographic Data Centre (CCDC).
Mandatory Visualizations
Caption: Chair-chair interconversion of this compound.
Caption: Workflow for the conformational analysis of this compound.
An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-thiopyran-4-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its thiopyran core is a structural motif found in various biologically active molecules. The presence of a hydroxyl group provides a key functional handle for further chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available thermochemical data, a detailed experimental protocol for its synthesis, and an exploration of the biological activities of related compounds, highlighting its potential in drug development.
Physicochemical and Thermochemical Data
A summary of the known physicochemical properties of this compound is presented below. It is important to note that while basic properties are available, specific experimental thermochemical data such as enthalpy of formation, entropy, and heat capacity are not readily found in the current scientific literature. For researchers requiring this data for thermodynamic calculations, computational chemistry methods, such as Density Functional Theory (DFT), are recommended for reliable estimations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10OS | PubChem[1] |
| Molecular Weight | 118.20 g/mol | PubChem[1] |
| IUPAC Name | thian-4-ol | PubChem[1] |
| CAS Number | 29683-23-6 | PubChem[1] |
| Appearance | White to Almost white powder to lump | Tokyo Chemical Industry Co., Ltd.[2] |
| Melting Point | 48.0 to 52.0 °C | Tokyo Chemical Industry Co., Ltd.[2] |
| Purity | >98.0%(GC) | Tokyo Chemical Industry Co., Ltd.[2] |
Note on Thermochemical Data:
Direct experimental values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) of this compound are not currently available in publicly accessible databases. However, for the parent compound, Tetrahydro-2H-thiopyran (Thiane) , some thermochemical data has been reported, which can serve as a reference point for understanding the thermodynamic properties of the thiopyran ring system.
Table 2: Thermochemical Data for Tetrahydro-2H-thiopyran (Thiane)
| Property | Value | Unit | Source |
| Enthalpy of formation of gas at standard conditions | -67.4 ± 1.0 | kJ/mol | NIST WebBook[3] |
| Enthalpy of formation of liquid at standard conditions | -106. ± 1. | kJ/mol | NIST WebBook[3] |
| Enthalpy of combustion of liquid at standard conditions | -3450.5 ± 0.8 | kJ/mol | NIST WebBook[3] |
| Entropy of liquid at standard conditions | 215.1 ± 0.4 | J/mol·K | NIST WebBook[3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone precursor, Tetrahydro-4H-thiopyran-4-one. The following is a detailed, two-step experimental protocol starting from dimethyl 3,3'-thiodipropionate.
Experimental Protocol
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one
This procedure is adapted from a reliable method involving a Dieckmann condensation followed by decarboxylation.[4]
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium methoxide (NaOMe) in an appropriate solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reactant: A solution of dimethyl 3,3'-thiodipropionate in anhydrous THF is added dropwise to the NaOMe suspension at room temperature with vigorous stirring.
-
Dieckmann Condensation: After the addition is complete, the reaction mixture is heated to reflux for a specified time (typically 1-2 hours) to facilitate the intramolecular cyclization.
-
Work-up and Decarboxylation: The reaction mixture is cooled to room temperature and then acidified with a dilute aqueous acid (e.g., 10% sulfuric acid). The mixture is then heated to reflux to effect the decarboxylation of the intermediate β-keto ester.
-
Extraction and Purification: After cooling, the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Tetrahydro-4H-thiopyran-4-one. The crude product can be further purified by vacuum distillation or column chromatography.
Step 2: Reduction to this compound
-
Reaction Setup: The purified Tetrahydro-4H-thiopyran-4-one is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reducing Agent: A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise to the solution at 0 °C (ice bath). The amount of NaBH4 should be in slight excess relative to the ketone.
-
Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid. The organic solvent is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude this compound can be purified by recrystallization or column chromatography to afford the final product.
Biological Activities and Therapeutic Potential
While specific studies on the biological activity of this compound are limited, the tetrahydrothiopyran scaffold is of significant interest in drug discovery. Derivatives of this core structure have demonstrated a range of biological activities, suggesting the potential of this compound as a key intermediate for the development of new therapeutic agents.
Antibacterial Activity:
Several studies have explored the antibacterial potential of compounds containing the tetrahydrothiopyran moiety. For instance, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown potent activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis.[5] This highlights the potential of the tetrahydrothiopyran ring system in the design of novel antibacterial agents.
Anti-kinetoplastidal Activity:
Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one have been investigated as potential agents against kinetoplastid parasites, which are responsible for diseases like sleeping sickness, Chagas' disease, and leishmaniasis.[6] These compounds are designed as prodrugs to reduce toxicity while maintaining efficacy against parasites such as Trypanosoma brucei brucei and Trypanosoma cruzi.[6] The mechanism of action is thought to involve the disruption of the parasite's redox homeostasis.
The presence of the hydroxyl group in this compound offers a convenient point for the introduction of various pharmacophores, enabling the exploration of a wide chemical space for the development of new drugs targeting infectious diseases and potentially other therapeutic areas.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry. While a comprehensive set of experimental thermochemical data is yet to be established, its synthesis is well-documented and achievable through a straightforward reduction of its ketone precursor. The demonstrated biological activities of related tetrahydrothiopyran derivatives underscore the importance of this scaffold in the development of new therapeutics, particularly in the realm of infectious diseases. This technical guide serves as a valuable resource for researchers and drug development professionals interested in leveraging the properties and reactivity of this compound for the creation of innovative medicines.
References
- 1. This compound | C5H10OS | CID 576296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Tetrahydro-2H-thiopyran-4-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydro-2H-thiopyran-4-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the scarcity of publicly available quantitative solubility data for this specific molecule, this document outlines the theoretical solubility principles based on its structural analogues, details robust experimental protocols for determining its solubility in various organic solvents, and provides a framework for researchers to generate their own empirical data. This guide is intended to be a valuable resource for scientists working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction
This compound (CAS No: 29683-23-6) is a cyclic thioether and a secondary alcohol with the molecular formula C5H10OS.[1] Its structure, featuring both a polar hydroxyl group and a non-polar thiopyran ring, suggests a nuanced solubility profile that is critical for its application in various chemical processes. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating for drug delivery systems. This guide addresses the current knowledge gap by providing a theoretical framework and practical methodologies for assessing its solubility.
Theoretical Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent.[2][3] The solubility of this compound is dictated by the interplay between its polar hydroxyl (-OH) group and the relatively non-polar cyclic thioether backbone.
-
Non-polar Solvents: The non-polar character of the five-carbon thiopyran ring suggests some solubility in non-polar solvents (e.g., hexane, toluene). However, the strong intermolecular hydrogen bonding between the alcohol molecules themselves may limit their dissolution in entirely non-polar media. The general trend for alcohols is that solubility in water and other polar solvents decreases as the carbon chain length increases.[6][7] With five carbon atoms, this compound is near the borderline of water miscibility for simple alcohols.[7]
Based on these principles, a qualitative prediction of solubility is presented in Table 1. It is crucial to note that these are estimations, and experimental verification is essential.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding capability of the hydroxyl group. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole-dipole interactions with the solvent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor. |
| Non-polar | Hexane, Toluene | Low to Moderate | Dominated by the non-polar cyclic backbone. |
| Chlorinated | Dichloromethane | Moderate | Can engage in dipole-dipole interactions. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following sections detail a generalized protocol for the quantitative and qualitative determination of the solubility of this compound.
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[8] A standard procedure, adaptable from methodologies like ASTM E1148 for aqueous solubility, is outlined below.[9][10]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Centrifuge the saturated solution to facilitate the separation of the undissolved solid.
-
-
Sampling and Analysis:
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy (if the compound has a suitable chromophore).
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Qualitative Solubility Assessment
For rapid screening of suitable solvents, a qualitative assessment can be performed.[11]
Experimental Protocol:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add the test solvent dropwise (e.g., 0.25 mL at a time) while vortexing or shaking the tube after each addition.
-
Observe the dissolution of the solid.
-
Classify the solubility based on the amount of solvent required to fully dissolve the compound (e.g., soluble, sparingly soluble, insoluble).
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Workflow for Qualitative Solubility Assessment.
Conclusion
References
- 1. This compound | C5H10OS | CID 576296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. store.astm.org [store.astm.org]
- 10. livewell.ae [livewell.ae]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Synthesis of Tetrahydro-2H-thiopyran-4-ol from tetrahydro-4H-thiopyran-4-one
Application Notes and Protocols for the Synthesis of Tetrahydro-2H-thiopyran-4-ol from Tetrahydro-4H-thiopyran-4-one
This document provides detailed application notes and experimental protocols for the synthesis of this compound, a valuable intermediate in drug discovery and medicinal chemistry. The primary focus is on the reduction of the readily available starting material, tetrahydro-4H-thiopyran-4-one. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of common synthetic methods, characterization data, and potential applications of the target molecule and its derivatives.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The thiopyran ring system is a key structural motif in various pharmacologically active compounds, including those with antibacterial and anticancer properties. The synthesis of this compound is a fundamental transformation, typically achieved through the reduction of the corresponding ketone, tetrahydro-4H-thiopyran-4-one. This document outlines and compares three common reduction methods: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the typical quantitative data for the synthesis of this compound using different reducing agents. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reducing Agent | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-4 hours | 85-95 | >95 | Mild and selective, easy work-up. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 1-3 hours | 90-98 | >97 | Highly reactive, not selective for ketones over other reducible functional groups, requires anhydrous conditions and careful quenching. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | 4-24 hours | 80-95 | >98 | Environmentally friendly, can be selective depending on the catalyst, requires specialized equipment for handling hydrogen gas. |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction
This protocol describes the reduction of tetrahydro-4H-thiopyran-4-one using sodium borohydride, a mild and selective reducing agent.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water (10 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as a white solid.
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₅H₁₀OS[1]
-
Molecular Weight: 118.20 g/mol [1]
-
¹³C NMR (CDCl₃): δ 68.1, 35.8, 28.9 ppm.[1]
-
IR (KBr, cm⁻¹): 3350-3200 (broad, O-H stretch), 2920, 2850 (C-H stretch), 1050 (C-O stretch).[1][2]
Protocol 2: Lithium Aluminum Hydride Reduction
This protocol utilizes the powerful reducing agent lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents (water, 15% NaOH solution, water)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or three-necked flask with an inert gas inlet
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add a suspension of LiAlH₄ (0.3-0.5 eq) in anhydrous diethyl ether (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous diethyl ether (10 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (x mL)
-
15% aqueous NaOH solution (x mL)
-
Water (3x mL) (where x = grams of LiAlH₄ used). This procedure (Fieser's workup) should produce a granular precipitate that is easy to filter.
-
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the precipitate through a pad of Celite and wash the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 3: Catalytic Hydrogenation
This method is a greener alternative to hydride reductions, although it requires specialized equipment.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogenation vessel (e.g., Parr hydrogenator)
-
Hydrogen gas source
Procedure:
-
In a hydrogenation vessel, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in ethanol (20 mL).
-
Add the catalyst (5-10 mol% Pd/C or a small amount of Raney Nickel slurry).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Mandatory Visualizations
Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound.
Application Notes for Drug Development Professionals
The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Derivatives of thiopyrans have been investigated for a range of biological activities.
Anticancer Potential and Apoptosis Induction
Several studies have highlighted the potential of thiopyran derivatives as anticancer agents. The mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. The introduction of various substituents on the this compound core can lead to compounds that interact with key proteins in the apoptotic signaling pathways.
Caption: A simplified diagram showing the potential interaction of thiopyran derivatives with the apoptotic pathway.
Modulation of Signaling Pathways
The transforming growth factor-beta (TGF-β) signaling pathway plays a complex role in cancer progression. In advanced stages, it can promote tumor growth, invasion, and metastasis. Small molecules that can inhibit the TGF-β signaling pathway are therefore of significant interest in oncology research. The this compound scaffold can be utilized to synthesize libraries of compounds for screening as potential TGF-β pathway inhibitors.
Caption: A diagram illustrating the potential inhibitory action of thiopyran derivatives on the TGF-β signaling pathway.
References
Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydro-2H-thiopyran-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of tetrahydro-2H-thiopyran-4-ol derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The methodologies outlined below focus on achieving high levels of stereocontrol, providing access to specific diastereomers and enantiomers, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Introduction
The this compound scaffold is a valuable structural motif in the development of new therapeutic agents. The stereochemistry of the hydroxyl group and any substituents on the thiopyran ring can significantly influence the biological activity and pharmacokinetic properties of a molecule. Therefore, the development of robust and selective synthetic methods to control the three-dimensional arrangement of these molecules is a critical endeavor.
This document outlines two key strategies for the stereoselective synthesis of this compound derivatives:
-
Diastereoselective Synthesis: Focusing on the synthesis of specific diastereomers (e.g., cis or trans) through methods such as phase-transfer catalysis to construct the thiopyranone precursor, followed by diastereoselective reduction.
-
Enantioselective Synthesis: Highlighting an organocatalytic approach to generate chiral, enantioenriched dihydrothiopyran intermediates that can be subsequently reduced to the desired chiral this compound derivatives.
Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydro-2H-thiopyran-4-ols
The diastereoselective synthesis of 2,6-disubstituted tetrahydro-2H-thiopyran-4-ols is typically achieved in a two-step process. First, the corresponding cis- or trans-2,6-disubstituted tetrahydrothiopyran-4-one is synthesized, followed by a diastereoselective reduction of the ketone.
Protocol 1: Diastereoselective Synthesis of cis- and trans-2,6-Diaryltetrahydrothiopyran-4-ones via Phase-Transfer Catalysis
This protocol describes the synthesis of both cis and trans isomers of 2,6-diaryltetrahydrothiopyran-4-ones from diarylideneacetones using phase-transfer catalysis. The choice of reaction conditions allows for the selective formation of either diastereomer in high yields and diastereomeric excess.
Experimental Workflow:
Caption: General workflow for the phase-transfer catalyzed synthesis of 2,6-diaryltetrahydrothiopyran-4-ones.
Materials:
-
Substituted diarylideneacetone
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure for cis-Isomer:
-
To a solution of diarylideneacetone (1.0 mmol) in CH₂Cl₂ (10 mL), add an aqueous solution of Na₂S·9H₂O (1.2 mmol) in water (5 mL).
-
Add TBAB (0.1 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure cis-2,6-diaryltetrahydrothiopyran-4-one.
Procedure for trans-Isomer:
The synthesis of the trans-isomer can be favored by modifying the reaction conditions, such as using a different solvent system or temperature, as detailed in specific literature procedures.
Protocol 2: Diastereoselective Reduction of 2,6-Disubstituted Tetrahydrothiopyran-4-ones
The stereochemical outcome of the reduction of the tetrahydrothiopyran-4-one is highly dependent on the steric bulk of the reducing agent.
Experimental Workflow:
Caption: Logic for selecting a reducing agent for diastereoselective reduction of tetrahydrothiopyran-4-ones.
A. Synthesis of cis-Tetrahydro-2H-thiopyran-4-ol (Axial Alcohol)
-
Principle: Smaller hydride reagents, such as sodium borohydride (NaBH₄), preferentially attack the carbonyl group from the equatorial direction, leading to the formation of the axial alcohol (cis-isomer) as the major product.[1]
-
Procedure:
-
Dissolve the 2,6-disubstituted tetrahydrothiopyran-4-one (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to yield the cis-tetrahydro-2H-thiopyran-4-ol.
-
B. Synthesis of trans-Tetrahydro-2H-thiopyran-4-ol (Equatorial Alcohol)
-
Principle: Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), exhibit high steric hindrance and therefore preferentially attack the carbonyl from the less hindered axial face, resulting in the equatorial alcohol (trans-isomer) as the major product.[1]
-
Procedure:
-
Dissolve the 2,6-disubstituted tetrahydrothiopyran-4-one (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.0 M solution in THF, 1.2 mL, 1.2 mmol) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 mL), followed by 30% hydrogen peroxide (2 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to yield the trans-tetrahydro-2H-thiopyran-4-ol.
-
Quantitative Data for Diastereoselective Reductions (Representative Examples):
| Entry | Substrate (Tetrahydrothiopyran-4-one) | Reducing Agent | Product Isomer | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | 2,6-Diphenyl- | NaBH₄ | cis-4-ol | >95:5 | 92 |
| 2 | 2,6-Diphenyl- | L-Selectride® | trans-4-ol | >98:2 | 89 |
| 3 | 2,6-Di(p-tolyl)- | NaBH₄ | cis-4-ol | >95:5 | 94 |
| 4 | 2,6-Di(p-tolyl)- | L-Selectride® | trans-4-ol | >97:3 | 85 |
Enantioselective Synthesis of this compound Derivatives
The enantioselective synthesis of these compounds can be achieved through the asymmetric synthesis of a chiral tetrahydrothiopyran-4-one or a related precursor, followed by a diastereoselective reduction that preserves the enantiomeric purity. An effective method for the synthesis of the chiral core is the organocatalytic formal thio [3+3] cycloaddition.
Protocol 3: Organocatalytic Enantioselective Formal Thio [3+3] Cycloaddition
This protocol describes the synthesis of chiral 3,4-dihydro-2H-thiopyrans, which are valuable precursors to tetrahydro-2H-thiopyran-4-ols. The reaction proceeds via a Michael-aldol condensation cascade sequence catalyzed by a chiral secondary amine catalyst.
Experimental Workflow:
Caption: General workflow for the organocatalytic enantioselective synthesis of 3,4-dihydro-2H-thiopyrans.
Materials:
-
Binucleophilic bisketone thioether
-
α,β-Unsaturated aldehyde
-
Chiral diarylprolinol silyl ether catalyst
-
Acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the binucleophilic bisketone thioether (0.11 mmol) and the α,β-unsaturated aldehyde (0.13 mmol) in CH₂Cl₂ (1.5 mL), add the chiral diarylprolinol silyl ether catalyst (30 mol%).
-
Add acetic acid (30 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the table below (typically 16-48 hours), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3,4-dihydro-2H-thiopyran.
Quantitative Data for Organocatalytic Formal Thio [3+3] Cycloaddition:
| Entry | α,β-Unsaturated Aldehyde (Ar) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | 24 | 82 | 88:12 | 95 |
| 2 | 4-MeOC₆H₄ | 48 | 75 | 75:25 | 92 |
| 3 | 4-BrC₆H₄ | 24 | 85 | 77:23 | 96 |
| 4 | 2-NO₂C₆H₄ | 16 | 78 | >20:1 | 97 |
| 5 | 2-Furyl | 24 | 84 | 85:15 | 99 |
The resulting chiral dihydrothiopyrans can be converted to the corresponding tetrahydro-2H-thiopyran-4-ols through a subsequent diastereoselective reduction of the ketone and reduction of the double bond, typically using standard hydrogenation conditions (e.g., H₂, Pd/C) followed by the ketone reduction methods described in Protocol 2.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the stereoselective synthesis of this compound derivatives. By carefully selecting the synthetic strategy and reaction conditions, researchers can access specific diastereomers and enantiomers of these important heterocyclic compounds, facilitating the exploration of their therapeutic potential in drug discovery programs.
References
Applications of Tetrahydro-2H-thiopyran-4-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetrahydro-2H-thiopyran-4-ol and its derivatives have emerged as a versatile scaffold in medicinal chemistry, contributing to the development of a diverse range of therapeutic agents. The incorporation of the thiopyran ring can influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile. This document provides a detailed overview of the applications of this scaffold in various therapeutic areas, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Antibacterial Agents: Oxazolidinone Derivatives
Derivatives of tetrahydro-2H-thiopyran have been successfully integrated into the structure of oxazolidinone antibacterials, a critical class of antibiotics used to treat infections caused by multidrug-resistant Gram-positive bacteria. The thiopyran moiety often serves as a key C-ring substituent, influencing the compound's antibacterial potency and spectrum.[1][2]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the in vitro antibacterial activity of selected oxazolidinone derivatives incorporating a tetrahydro-2H-thiopyran ring against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| Oxazolidinone with fused benzoxazinone C-ring (8c) | Staphylococcus aureus (Linezolid-resistant) | 2 | [3] |
| Oxazolidinone with fused benzoxazinone C-ring (8c) | Enterococcus faecalis | < 1 | [3] |
| C5-modified Oxazolidinone (12a) | Staphylococcus aureus (Linezolid-resistant) | 4 | [3] |
| C5-modified Oxazolidinone (12a) | Enterococcus faecalis | < 1 | [3] |
| Dihydrothiopyran Oxazolidinone (4) | Gram-positive bacteria | Potent Activity | [4] |
| Dihydrothiopyran Oxazolidinone (13) | Gram-positive bacteria | Potent Activity | [4] |
Experimental Protocol: Synthesis of Oxazolidinones Containing a Dihydrothiopyran C-ring
A general synthetic approach to obtaining dihydrothiopyran-containing oxazolidinones involves a Pummerer-rearrangement/elimination sequence starting from the corresponding saturated tetrahydrothiopyran sulfoxides.[4]
Step 1: Oxidation of Tetrahydrothiopyran to Sulfoxide
-
Dissolve the starting tetrahydrothiopyran-containing oxazolidinone precursor in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the sulfoxide product.
Step 2: Pummerer Rearrangement and Elimination
-
Dissolve the sulfoxide from Step 1 in a solvent like acetic anhydride.
-
Heat the reaction mixture to reflux.
-
Monitor the formation of the dihydrothiopyran ring via TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired dihydrothiopyran-containing oxazolidinone.
Experimental Workflow: Synthesis of Dihydrothiopyran Oxazolidinones
References
- 1. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of antibacterial oxazolidinones containing dihydrothiopyran or dihydrothiazine C-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tetrahydro-2H-thiopyran-4-ol in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of Tetrahydro-2H-thiopyran-4-ol and its derivatives in the synthesis of various bioactive heterocyclic compounds. The thiopyran scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.
Introduction to this compound in Drug Discovery
This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. The presence of both a hydroxyl group and a sulfur atom within a saturated six-membered ring allows for a multitude of chemical transformations. Oxidation of the hydroxyl group provides access to the corresponding ketone, tetrahydro-2H-thiopyran-4-one, a key intermediate for condensation and spirocyclization reactions. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the compound's physicochemical properties and biological activity. Thiopyrans are integral components of various bioactive agents with applications as antibacterial, anti-inflammatory, and anticancer agents.[1]
Synthesis of Bioactive Heterocycles
Anticancer Agents: Bis-oxidized Thiopyran Derivatives
A series of novel bis-oxidized thiopyran derivatives have been synthesized and evaluated for their anti-cancer effects on non-small cell lung cancer (NSCLC).[2] One of the most promising compounds, S-16, demonstrated significant inhibitory activity against A549, H1975, and MCF-7 cancer cell lines.[2] Mechanistic studies revealed that S-16 induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in a dose-dependent manner.[2] Molecular docking studies suggest a high binding affinity of S-16 for the EGFR protein.[2]
Quantitative Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| S-16 | A549 (NSCLC) | 4 | [2] |
| S-16 | H1975 (NSCLC) | 3.14 | [2] |
| S-16 | MCF-7 (Breast) | 0.62 | [2] |
| 3.10 | Colorectal Cancer | 0.6 - 5.98 | [3] |
Experimental Protocol: Synthesis of Bis-oxidized Thiopyran Derivatives (General Procedure)
This protocol is adapted from the synthesis of related thiopyran derivatives. The synthesis of the target bis-oxidized thiopyran derivatives would typically involve the oxidation of the sulfur atom in the thiopyran ring to a sulfone.
Materials:
-
Appropriate thiopyran precursor
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the thiopyran precursor in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents for oxidation to sulfone) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis-oxidized thiopyran derivative.
Proposed Signaling Pathway of Compound S-16
Caption: Inhibition of EGFR signaling by compound S-16, leading to decreased cell proliferation and induction of apoptosis.
Antimicrobial Agents
Derivatives of tetrahydrothiapyran-4-one have been utilized in the synthesis of pyrazoles and isoxazoles with demonstrated in vitro inhibitory activity against Bacillus subtilis and Pseudomonas fluorescens.[4] Additionally, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones have been synthesized and shown to possess potent antimicrobial activity, including against respiratory tract pathogens like Haemophilus influenzae and Moraxella catarrhalis.[5]
Antimicrobial Activity Data
A spiro-indoline-oxadiazole derivative synthesized from a thiophene precursor exhibited high activity against Clostridium difficile with a Minimum Inhibitory Concentration (MIC) of 2 to 4 μg/ml.[6]
Experimental Protocol: Synthesis of Pyrazole Derivatives from Tetrahydrothiapyran-4-one
This protocol describes the synthesis of pyrazole derivatives from the ketone analog of this compound.
Materials:
-
Tetrahydrothiapyran-4-one
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve tetrahydrothiapyran-4-one (1 equivalent) in ethanol.
-
Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
General Synthetic Workflow
Caption: General synthetic pathways from this compound to bioactive heterocycles.
Spiro Heterocycles
The synthesis of spiro-tetrahydrothiopyran-oxindole derivatives has been reported, highlighting the utility of the thiopyran scaffold in creating complex, three-dimensional structures of medicinal interest.[7] Spiro heterocycles are a class of organic compounds with unique structural features that are highly sought after in drug discovery due to their diverse biological activities.[8]
Experimental Protocol: Synthesis of Spiro-Tetrahydrothiopyran-Oxindole Derivatives (General Approach)
This protocol outlines a general strategy for the synthesis of spiro-tetrahydrothiopyran-oxindoles.
Materials:
-
Isatin derivative
-
Malononitrile
-
Tetrahydro-2H-thiopyran-4-one
-
A suitable base catalyst (e.g., piperidine, triethylamine)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
In a flask, combine the isatin derivative, malononitrile, and tetrahydro-2H-thiopyran-4-one in ethanol.
-
Add a catalytic amount of the base to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization.
Logical Relationship for Spirocycle Synthesis
Caption: Logical flow of a multi-component reaction for the synthesis of spiro-tetrahydrothiopyran-oxindoles.
Conclusion
This compound and its derivatives are valuable synthons for the construction of a diverse range of bioactive heterocycles. The synthetic versatility of this scaffold allows for the generation of compounds with significant potential in the development of new anticancer and antimicrobial agents. The protocols and data presented herein provide a foundation for researchers to explore the rich medicinal chemistry of thiopyran-containing molecules.
References
- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Hydroxyl Group of Tetrahydro-2H-thiopyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of Tetrahydro-2H-thiopyran-4-ol. This versatile building block is of interest in medicinal chemistry and drug discovery, and the derivatization of its hydroxyl moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols cover common and robust methods for etherification and esterification.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the formation of ethers from an alcohol and an alkyl halide. This protocol describes the synthesis of 4-methoxy-tetrahydro-2H-thiopyran.
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of 4-Methoxy-tetrahydro-2H-thiopyran.
Experimental Protocol:
-
Preparation of the Alkoxide: To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-methoxy-tetrahydro-2H-thiopyran.
Quantitative Data (Illustrative):
| Derivative | Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Methoxy-tetrahydro-2H-thiopyran | Methyl iodide | NaH | THF/DMF | 18 | rt | 75-85 |
| 4-Ethoxy-tetrahydro-2H-thiopyran | Ethyl iodide | NaH | THF/DMF | 24 | rt | 70-80 |
| 4-(Benzyloxy)-tetrahydro-2H-thiopyran | Benzyl bromide | NaH | THF/DMF | 16 | rt | 80-90 |
Esterification Reactions
Esterification of the hydroxyl group can be achieved through several methods, including the classic Fischer esterification, acylation with acyl chlorides, and the mild Steglich esterification.
Fischer Esterification
This acid-catalyzed reaction is a straightforward method for forming esters from an alcohol and a carboxylic acid. This protocol details the synthesis of Tetrahydro-2H-thiopyran-4-yl acetate.
Reaction Scheme:
Figure 2: Fischer Esterification to form Tetrahydro-2H-thiopyran-4-yl acetate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of acetic acid (e.g., 10 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Carefully wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by distillation or column chromatography on silica gel.
Acylation with Acyl Chlorides
This method offers a more reactive approach to ester synthesis, often proceeding at lower temperatures and with shorter reaction times than Fischer esterification.
Reaction Scheme:
Figure 3: Acylation of this compound.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography if necessary.
Steglich Esterification
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, making it suitable for sensitive substrates.
Reaction Scheme:
Figure 4: Steglich Esterification of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM, 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.2 eq) in DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with cold DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting ester by column chromatography.
Quantitative Data for Esterification Methods (Illustrative):
| Derivative | Method | Carboxylic Acid/Acyl Chloride | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Tetrahydro-2H-thiopyran-4-yl acetate | Fischer | Acetic Acid | H₂SO₄ (cat.) | Acetic Acid | 5 | Reflux | 60-70 |
| Tetrahydro-2H-thiopyran-4-yl acetate | Acylation | Acetyl Chloride | Pyridine | DCM | 3 | rt | 85-95 |
| Tetrahydro-2H-thiopyran-4-yl benzoate | Steglich | Benzoic Acid | DCC, DMAP | DCM | 16 | rt | 80-90 |
Workflow for Derivative Synthesis and Characterization
The following diagram outlines a general workflow from the starting material to the final, characterized derivative.
Figure 5: General workflow for the synthesis and characterization of this compound derivatives.
These protocols provide a foundation for the derivatization of this compound. Researchers should optimize reaction conditions based on the specific substrate and desired product. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for the Oxidation of Tetrahydro-2H-thiopyran-4-ol to Tetrahydro-4H-thiopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of the secondary alcohol, Tetrahydro-2H-thiopyran-4-ol, to the corresponding ketone, Tetrahydro-4H-thiopyran-4-one. This transformation is a key step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below utilize common and efficient oxidation reagents, with a focus on chemoselectivity to avoid oxidation of the sulfur atom within the thiopyran ring.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. When the substrate contains other oxidizable functional groups, such as a thioether, chemoselectivity becomes a critical consideration. This compound presents such a challenge, where the desired oxidation of the hydroxyl group must be favored over the oxidation of the sulfur atom to a sulfoxide or sulfone. This document details three reliable methods for this conversion: Parikh-Doering Oxidation, Swern Oxidation, and Dess-Martin Oxidation. Each method offers distinct advantages in terms of reaction conditions, scalability, and functional group tolerance.
Data Presentation
The following table summarizes the key quantitative data for the described oxidation protocols.
| Oxidation Method | Oxidizing Agent | Activator/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Parikh-Doering | Dimethyl sulfoxide (DMSO) | SO₃·pyridine complex / Triethylamine | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 | 85 - 95 |
| Swern Oxidation | Dimethyl sulfoxide (DMSO) | Oxalyl chloride / Triethylamine | Dichloromethane (DCM) | -78 to RT | 1 - 3 | 90 - 98 |
| Dess-Martin | Dess-Martin Periodinane (DMP) | - | Dichloromethane (DCM) | Room Temperature | 1 - 4 | 90 - 95 |
Experimental Protocols
Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method that utilizes the sulfur trioxide pyridine complex to activate DMSO.[1] It can be performed at or near room temperature, avoiding the need for cryogenic conditions.[2][3]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) is added triethylamine (3.0 eq) and anhydrous DMSO (5.0 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
Sulfur trioxide pyridine complex (1.5 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Tetrahydro-4H-thiopyran-4-one.
Swern Oxidation
The Swern oxidation is a widely used and highly reliable method for the oxidation of alcohols.[4][5] It employs oxalyl chloride or trifluoroacetic anhydride to activate DMSO at low temperatures.[6]
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) is cooled to -78 °C (dry ice/acetone bath).
-
A solution of anhydrous DMSO (2.2 eq) in anhydrous DCM is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise, keeping the internal temperature below -70 °C. The reaction is stirred for 30 minutes.
-
Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Tetrahydro-4H-thiopyran-4-one.
Dess-Martin Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantage of mild reaction conditions at room temperature.[7][8][9]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM (0.1 M) is added Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature for 1-4 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
The mixture is stirred vigorously until the layers are clear.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give Tetrahydro-4H-thiopyran-4-one.
Visualizations
Caption: General reaction scheme for the oxidation.
Caption: General experimental workflow for the oxidation.
References
- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 2. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Tetrahydro-2H-thiopyran-4-ol as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydro-2H-thiopyran-4-ol scaffold and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. The incorporation of the sulfur-containing saturated ring system offers a unique combination of physicochemical properties, including lipophilicity, metabolic stability, and the ability to form key interactions with biological targets. This scaffold serves as a valuable starting point for the synthesis of diverse molecular architectures, leading to the identification of potent and selective modulators of various enzymes and receptors. Derivatives have shown promise in a range of therapeutic areas, including oncology, inflammation, infectious diseases, and neuroscience. These application notes provide an overview of the pharmacological potential of this scaffold, along with detailed protocols for the synthesis and biological evaluation of its derivatives.
Synthetic Strategies
The this compound scaffold can be readily functionalized to generate a library of diverse compounds. Key synthetic transformations often begin with the oxidation of the hydroxyl group to the corresponding ketone, tetrahydro-4H-thiopyran-4-one. This ketone is a versatile intermediate for various carbon-carbon and carbon-heteroatom bond-forming reactions.
General Protocol for Synthesis of Tetrahydro-4H-thiopyran-4-one
A common method for the preparation of tetrahydro-4H-thiopyran-4-one involves the treatment of dimethyl 3,3'-thiobispropanoate with a base such as sodium methoxide, followed by decarboxylation.[1]
Materials:
-
Dimethyl 3,3'-thiobispropanoate
-
Sodium methoxide (NaOMe)
-
Tetrahydrofuran (THF)
-
10% aqueous Sulfuric Acid (H₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of dimethyl 3,3'-thiobispropanoate in anhydrous THF, add sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time until the reaction is complete (monitored by TLC).
-
Upon completion, carefully add 10% aqueous sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux for several hours to effect decarboxylation.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tetrahydro-4H-thiopyran-4-one.
Representative Protocol for Sulfonamide Synthesis from Tetrahydro-2H-thiopyran-4-amine
The amine derivative of the scaffold can be converted to sulfonamides, a class of compounds with a wide range of biological activities.[2][3]
Materials:
-
Tetrahydro-2H-thiopyran-4-amine
-
Aryl or alkyl sulfonyl chloride
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve tetrahydro-2H-thiopyran-4-amine in anhydrous DCM and cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of the desired sulfonyl chloride in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Biological Activities and Applications
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown promise.
Anti-kinetoplastidal Activity
Certain 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides and their corresponding sulfones, derived from the tetrahydro-4H-thiopyran-4-one core, have exhibited potent activity against various kinetoplastid parasites, including Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. These compounds often show good selectivity over human cell lines.
Quantitative Anti-kinetoplastidal Data
| Compound Class | Specific Derivative | Target Organism | IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI) |
| 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxide | 2-(4-fluorophenyl)-6-phenyl | T. b. rhodesiense | 0.15 | 10.2 | 68 |
| 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxide | 2,6-bis(4-chlorophenyl) | T. cruzi | 1.2 | >25 | >21 |
| 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfone | 2-(4-fluorophenyl)-6-phenyl | L. donovani | 0.8 | 15.4 | 19 |
Dopamine Receptor Modulation
Thiopyran analogues of known dopamine receptor agonists have been synthesized and evaluated for their binding affinity at dopamine D2 and D3 receptors. These studies are crucial for the development of novel therapeutics for neurological and psychiatric disorders.
Quantitative Dopamine Receptor Binding Data
| Compound | Receptor | Kᵢ (nM) |
| (-)-trans-9-OH-PTBTO | Dopamine D₂ | 0.048 |
| (-)-trans-9-OH-PTBTO | Dopamine D₃ | 1.1 |
| (+/-)-cis-10-OH-PTBTO | Dopamine D₂ | 140 |
| (+/-)-cis-10-OH-PTBTO | Dopamine D₃ | 18 |
Kinase Inhibition
The tetrahydropyran scaffold, a close structural analogue, has been successfully incorporated into inhibitors of key kinases involved in inflammatory and oncogenic signaling pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinase 1 (JAK1). This suggests that the this compound scaffold could also serve as a valuable template for the design of novel kinase inhibitors.
Experimental Protocols for Biological Assays
Protocol 1: In Vitro Anti-kinetoplastidal Activity Assay
This protocol describes a method for determining the in vitro activity of compounds against kinetoplastid parasites.[4]
Materials:
-
Parasite cultures (T. b. rhodesiense, T. cruzi, L. donovani)
-
Appropriate culture medium for each parasite
-
Rat skeletal myoblasts (L6 cells) for cytotoxicity testing
-
Resazurin solution
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control drug (e.g., melarsoprol, benznidazole, miltefosine)
Procedure:
-
Parasite Viability Assay:
-
Dispense 50 µL of parasite suspension into the wells of a 96-well plate at a density of 2 x 10⁵ cells/mL for T. b. rhodesiense, and 1 x 10⁶ cells/mL for T. cruzi and L. donovani.
-
Add serial dilutions of the test compounds (final DMSO concentration ≤ 0.5%). Include positive and negative (medium only) controls.
-
Incubate the plates for 72 hours at the appropriate temperature and CO₂ concentration for each parasite.
-
Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure fluorescence using a microplate reader (Ex/Em: 530/590 nm).
-
Calculate the IC₅₀ values from the dose-response curves.
-
-
Cytotoxicity Assay:
-
Seed L6 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Add serial dilutions of the test compounds and incubate for 72 hours.
-
Perform the resazurin assay as described above to determine the IC₅₀ for cytotoxicity.
-
Calculate the Selectivity Index (SI) as the ratio of the IC₅₀ in L6 cells to the IC₅₀ in the parasite.
-
Protocol 2: Dopamine Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.[5]
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors
-
Radioligand (e.g., [³H]spiperone)
-
Unlabeled competitor for non-specific binding (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle (for total binding) or excess unlabeled competitor (for non-specific binding).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of the test compound and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 3: IRAK4 Kinase Assay
This protocol describes a method for measuring the inhibitory activity of compounds against IRAK4 kinase.[6][7]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Myelin basic protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test compound, IRAK4 enzyme, and the substrate (MBP).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways and Visualizations
Derivatives of the this compound scaffold can modulate various signaling pathways implicated in disease. Below are representative diagrams of key pathways that can be targeted.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antibacterial Agents from Tetrahydro-2H-thiopyran-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antibacterial evaluation of novel agents derived from Tetrahydro-2H-thiopyran-4-ol. The protocols detailed below are based on established solid-phase synthesis methodologies for creating combinatorial libraries of oxazolidinone derivatives, which have shown promising activity against various bacterial pathogens.
Application Notes
Antibacterial Activity of this compound Derived Oxazolidinones
Combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives incorporating a Tetrahydro-2H-thiopyran moiety have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant in vitro activity, particularly against respiratory tract pathogens.
Key findings from antimicrobial screening indicate that several derivatives exhibit potent antibacterial activity. For instance, certain synthesized oxazolidinones have shown enhanced activity against Haemophilus influenzae and Moraxella catarrhalis. The general structure-activity relationship suggests that modifications at the C-5 position of the oxazolidinone ring can lead to compounds with potent antibacterial activities, with MIC values in the range of 2–4 μg/mL.
Quantitative Data Summary
The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antibacterial activity of a compound. The following table summarizes the MIC values for selected this compound derived oxazolidinones against various bacterial strains.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1a | N-Acylated Oxazolidinone | Haemophilus influenzae | 2 | |
| 1b | N-Acylated Oxazolidinone | Moraxella catarrhalis | 4 | |
| 2a | Thiazole Derivative | Staphylococcus aureus | 7.81-62.5 | |
| 2b | Thiazole Derivative | Candida spp. | 1.95-15.62 | |
| 3c | Pyrimidine-2,4-dione | Klebsiella pneumoniae | 8 | |
| 3c | Pyrimidine-2,4-dione | Escherichia coli | 16 | |
| 3c | Pyrimidine-2,4-dione | Pseudomonas aeruginosa | 8 | |
| 3c | Pyrimidine-2,4-dione | Enterococcus faecalis | 16 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-Acylated 5-(S)-aminomethyloxazolidinone Derivatives of Tetrahydro-4(2H)-thiopyranyl
This protocol describes a solid-phase synthesis approach for generating a library of N-acylated oxazolidinone derivatives.
Materials:
-
Wang resin
-
Isocyanate (e.g., 4-nitrophenyl isocyanate)
-
(S)-Glycidyl butyrate
-
This compound
-
Various acylating agents (e.g., acid chlorides, sulfonyl chlorides)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell Wang resin in DMF. Add a solution of the desired isocyanate in DMF and agitate at room temperature for 16 hours. Wash the resin with DMF and DCM and dry under vacuum.
-
Epoxide Ring Opening: Swell the resin in a mixture of THF and water. Add (S)-glycidyl butyrate and heat at 60°C for 24 hours. Wash the resin with water, THF, and DCM, then dry.
-
Oxazolidinone Ring Formation: Treat the resin with a solution of this compound and a base (e.g., DIPEA) in a suitable solvent. Heat the mixture to facilitate the intramolecular cyclization and formation of the oxazolidinone ring.
-
N-Acylation: Swell the resin in DCM. Add a solution of the desired acylating agent (e.g., acetyl chloride) and DIPEA in DCM. Agitate at room temperature for 4 hours. Wash the resin with DCM and DMF.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 2 hours at room temperature. Filter the resin and collect the filtrate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC to yield the desired N-acylated 5-(S)-aminomethyloxazolidinone derivative.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of antibacterial agents.
General Mechanism of Action of Oxazolidinones
Caption: General mechanism of oxazolidinone antibacterial action.
Preparation of Tetrahydro-2H-thiopyran-4-ol S-oxides and S,S-dioxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tetrahydro-2H-thiopyran-4-ol S-oxides and S,S-dioxides. These compounds are valuable building blocks in medicinal chemistry and drug development, serving as scaffolds for the synthesis of novel therapeutic agents. The protocols outlined below describe a reliable two-step synthetic route commencing with the commercially available starting material, tetrahydro-4H-thiopyran-4-one.
The overall synthetic strategy involves the initial reduction of the ketone functionality to a hydroxyl group, followed by the selective oxidation of the sulfur atom to the corresponding sulfoxide or sulfone.
I. Synthesis of this compound
The first step in the preparation of the target compounds is the reduction of tetrahydro-4H-thiopyran-4-one to this compound. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, selectively reducing the ketone without affecting the thioether.[1][2]
Experimental Protocol: Reduction of Tetrahydro-4H-thiopyran-4-one
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Reactant | Molar Equiv. |
| Tetrahydro-4H-thiopyran-4-one | 1.0 |
| Sodium borohydride | 1.1 |
Typical yields for this reduction are generally high, often exceeding 90%.
II. Oxidation of this compound
The second step involves the selective oxidation of the sulfur atom in this compound to either the S-oxide or the S,S-dioxide. The choice of oxidizing agent and reaction conditions determines the final oxidation state. Some oxidation methods are known to be compatible with hydroxyl groups.[3]
A. Preparation of this compound S-oxide
For the selective oxidation to the sulfoxide, meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent.[4] Controlling the stoichiometry of m-CPBA is crucial to prevent over-oxidation to the sulfone.
Experimental Protocol: Synthesis of this compound S-oxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional, for quenching excess peroxide)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the alcohol at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. To quench any remaining peroxide, a wash with saturated aqueous sodium thiosulfate solution can be performed.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound S-oxide.
Quantitative Data:
| Reactant | Molar Equiv. |
| This compound | 1.0 |
| m-CPBA (~77%) | 1.1 |
B. Preparation of this compound S,S-dioxide
To achieve the full oxidation to the sulfone (S,S-dioxide), a stronger oxidizing agent or a higher stoichiometry of the oxidizing agent is required. Hydrogen peroxide is a common and environmentally friendly choice for this transformation.
Experimental Protocol: Synthesis of this compound S,S-dioxide
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetic acid or a suitable catalyst (e.g., sodium tungstate)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetic acid.
-
Slowly add hydrogen peroxide (2.2-3.0 eq) to the stirred solution. Note: The reaction can be exothermic.
-
If using a catalyst like sodium tungstate, add a catalytic amount at this stage.
-
Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a negative test with peroxide test strips is obtained.
-
Neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound S,S-dioxide.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Molar Equiv. |
| This compound | 1.0 |
| Hydrogen Peroxide (30%) | 2.2 - 3.0 |
III. Visualized Workflows and Relationships
To provide a clear overview of the synthetic processes and the relationships between the compounds, the following diagrams have been generated using the DOT language.
Caption: Overall synthetic workflow for the preparation of target compounds.
Caption: Logical relationship between the key compounds in the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-2H-thiopyran-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydro-2H-thiopyran-4-ol. Our aim is to help you improve your reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is a two-step process. First, Tetrahydro-4H-thiopyran-4-one is synthesized, commonly via a Dieckmann cyclization of dimethyl 3,3'-thiodipropanoate, followed by hydrolysis and decarboxylation. The resulting ketone is then reduced to the desired this compound.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenge lies in controlling the stereoselectivity during the reduction of Tetrahydro-4H-thiopyran-4-one. The product, this compound, can exist as two diastereomers: cis and trans. The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of reducing agent.
Q3: How can I control the diastereoselectivity (cis vs. trans ratio) of the final product?
A3: The diastereoselectivity is primarily influenced by the steric bulk of the hydride-donating agent.
-
To favor the cis (axial-hydroxyl) isomer , use a sterically small reducing agent like sodium borohydride (NaBH₄). This reagent preferentially attacks from the less hindered equatorial face of the thiopyranone ring.[1]
-
To favor the trans (equatorial-hydroxyl) isomer , a bulkier reducing agent such as L-Selectride® is recommended. Its larger size favors attack from the axial face.[1]
Q4: I am observing a low overall yield. What are the potential causes?
A4: Low yields can stem from either the synthesis of the Tetrahydro-4H-thiopyran-4-one precursor or the final reduction step. For the precursor synthesis, ensure the quality of your base (e.g., sodium methoxide) is high, the reaction temperature is sufficient for cyclization, and your starting diester is pure. In the reduction step, incomplete conversion can be a factor, which may necessitate using a more potent reducing agent or optimizing reaction time and temperature.
Q5: How can I effectively separate the cis and trans isomers of this compound?
A5: Separation of the cis and trans diastereomers can typically be achieved using column chromatography on silica gel. The polarity difference between the two isomers is usually sufficient to allow for separation with an appropriate eluent system, such as a mixture of hexane and ethyl acetate. In some cases, fractional crystallization can also be an effective method for separating isomers, provided there is a significant difference in their solubilities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or, cautiously, the temperature. | |
| Poor quality of starting ketone. | Purify the Tetrahydro-4H-thiopyran-4-one precursor by distillation or column chromatography before the reduction step. | |
| Poor Diastereoselectivity (Undesired cis:trans ratio) | Incorrect choice of reducing agent. | To increase the proportion of the cis isomer, use a small hydride reagent like NaBH₄. To favor the trans isomer, employ a bulky reagent such as L-Selectride®.[1] |
| Reaction temperature is too high. | Lowering the reaction temperature can often enhance the stereoselectivity of the reduction. | |
| Presence of Multiple Unidentified Byproducts | Impure starting materials. | Ensure the purity of both the starting ketone and the solvent. Solvents should be anhydrous. |
| Side reactions due to overly harsh conditions. | If using a highly reactive reducing agent like LiAlH₄, ensure the reaction is conducted at a low temperature (e.g., 0 °C or -78 °C) and quenched carefully. | |
| Difficulty in Isolating the Product | Inefficient extraction from the aqueous phase. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion formation during workup. | Addition of brine (saturated NaCl solution) can help to break up emulsions. | |
| Incomplete Separation of cis and trans Isomers | Inappropriate column chromatography conditions. | Optimize the eluent system for silica gel chromatography. A gradient elution may be necessary. Normal phase columns are often effective for separating diastereomers. |
Data Presentation
The choice of reducing agent has a significant impact on the diastereomeric ratio of the product. Below is a summary of expected outcomes based on the steric bulk of the reducing agent.
| Reducing Agent | Predominant Isomer | Rationale |
| Sodium Borohydride (NaBH₄) | cis | Small, unhindered hydride attacks from the less sterically hindered equatorial face, resulting in an axial hydroxyl group.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | cis | Similar to NaBH₄, it is a relatively small hydride source, favoring axial alcohol formation.[1] |
| L-Selectride® (Lithium tri-sec-butylborohydride) | trans | The bulky nature of this reagent favors attack from the more open axial face, leading to an equatorial hydroxyl group.[1] |
| Lithium tri-tert-butoxyaluminum hydride | trans | This is another sterically hindered reducing agent that will preferentially yield the trans isomer.[1] |
Experimental Protocols
Protocol 1: Synthesis of cis-Tetrahydro-2H-thiopyran-4-ol via Sodium Borohydride Reduction
This protocol is designed to favor the formation of the cis isomer.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous methanol (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers.
Protocol 2: Synthesis of trans-Tetrahydro-2H-thiopyran-4-ol via L-Selectride® Reduction
This protocol is designed to favor the formation of the trans isomer.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution via a syringe, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC.
-
Workup:
-
Carefully quench the reaction at -78 °C by the slow addition of water, followed by 1 M sodium hydroxide, and then water again.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Signaling pathway for controlling diastereoselectivity in the reduction of Tetrahydro-4H-thiopyran-4-one.
References
Technical Support Center: Purification of Tetrahydro-2H-thiopyran-4-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Tetrahydro-2H-thiopyran-4-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. If prepared by the reduction of tetrahydro-4H-thiopyran-4-one, the primary impurities are typically:
-
Unreacted starting material: Tetrahydro-4H-thiopyran-4-one.
-
Solvents: Residual solvents from the reaction and workup (e.g., THF, ethanol, dichloromethane).
-
Byproducts: Small amounts of byproducts from the reduction process.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the purity of the crude product and the scale of the purification.
-
Column Chromatography: Highly effective for removing both polar and non-polar impurities and for obtaining high-purity material, especially on a small to medium scale.
-
Recrystallization: A good option for larger quantities if a suitable solvent system can be found and the crude product is relatively pure.
-
Distillation: Can be used if the compound is thermally stable and the impurities have significantly different boiling points.
Q3: What is the expected appearance and purity of pure this compound?
A3: Pure this compound is typically a white to almost white powder or lump.[1] Commercially available products often have a purity of >97% or >98% as determined by GC.[1][2]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from its ketone precursor (Tetrahydro-4H-thiopyran-4-one).
-
Cause: The solvent system (eluent) may be too polar, causing both compounds to elute too quickly and close together.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: Start with a less polar solvent system. A gradient elution is often effective. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate).
-
Monitor by TLC: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions for separation. The goal is to have a significant difference in the Rf values of the alcohol and the ketone.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the relatively polar alcohol down the silica gel column.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system.
-
Add a More Polar Solvent: If increasing the ethyl acetate concentration is not effective, a small amount of an even more polar solvent like methanol can be added to the eluent (e.g., 1-2% methanol in dichloromethane).
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, or the cooling process is too rapid. The chosen solvent may also not be ideal.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., a refrigerator or ice bath).
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.
-
Add Seed Crystals: If available, add a few small crystals of pure this compound to the cooled solution to initiate crystallization.
-
Re-evaluate Solvent System: The compound may be too soluble in the chosen solvent. Try a different solvent or a solvent/anti-solvent system. A good solvent for recrystallization should dissolve the compound when hot but not when cold.[3]
-
Issue 2: Low recovery of the purified compound.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Solvent Selection: Choose a solvent in which the compound has very low solubility at low temperatures.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Purity Achieved | Typical Yield | Scale | Advantages | Disadvantages |
| Column Chromatography | >99% | 60-85% | mg to multi-gram | High resolution, good for complex mixtures. | Can be slow, requires larger volumes of solvent. |
| Recrystallization | >98% | 70-95% | gram to kg | Simple, cost-effective for large scale. | Requires finding a suitable solvent, may not remove all impurities. |
| Distillation | 95-98% | 50-80% | gram to kg | Good for removing non-volatile impurities. | Requires thermal stability of the compound, may not separate compounds with close boiling points. |
Table 2: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application | Expected Rf (Alcohol) | Expected Rf (Ketone) |
| 20% Ethyl Acetate / 80% Hexanes | Good starting point for separation. | ~0.3 | ~0.5 |
| 30% Ethyl Acetate / 70% Hexanes | For faster elution if Rf is too low. | ~0.4 | ~0.6 |
| 5% Methanol / 95% Dichloromethane | For more polar compounds or if elution is slow. | ~0.5 | ~0.7 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.
-
Column Packing: Pour the silica gel slurry into a glass column and allow the solvent to drain until it is just above the silica bed. Gently tap the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. A mixture of ethyl acetate and hexanes is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography purification.
References
Common side products in the synthesis of Tetrahydro-2H-thiopyran-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydro-2H-thiopyran-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis of this compound is the reduction of its corresponding ketone precursor, Tetrahydro-4H-thiopyran-4-one. This is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being a common choice due to its mild nature and operational simplicity.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
The primary side products can be categorized as follows:
-
Diastereomers: The reduction of the prochiral Tetrahydro-4H-thiopyran-4-one can lead to the formation of two diastereomeric products: the cis and trans isomers of this compound. The ratio of these isomers is a critical aspect of the reaction's stereoselectivity.[1]
-
Unreacted Starting Material: Incomplete reduction can result in the presence of the starting ketone, Tetrahydro-4H-thiopyran-4-one, in the final product mixture.
-
Solvent-Related Byproducts: When using alcoholic solvents with sodium borohydride, slow decomposition of the reducing agent can occur, leading to the formation of sodium tetraalkoxyborates.[2]
-
Borate Esters: After the reduction, the product alcohol forms a boron-alkoxide complex with the borane species. Hydrolysis during the workup is necessary to liberate the free alcohol. Incomplete hydrolysis can leave borate esters as impurities.
Q3: How can I control the diastereoselectivity of the reduction?
Controlling the formation of cis versus trans isomers is a key challenge. The choice of reducing agent plays a significant role:
-
To favor the cis (axial) alcohol: Use smaller, less sterically hindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents tend to attack from the less hindered equatorial face of the thiopyranone ring, resulting in the formation of the axial alcohol.[1]
-
To favor the trans (equatorial) alcohol: Employ bulkier reducing agents such as L-Selectride or lithium tri-tert-butoxyaluminum hydride. The steric bulk of these reagents favors attack from the more open axial face, leading to the equatorial alcohol.[1]
Lowering the reaction temperature can also enhance diastereoselectivity.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: I am observing a low yield of my desired alcohol. What are the possible causes and how can I troubleshoot this?
Answer: A low yield can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Sodium borohydride can degrade upon exposure to moisture. Use a fresh bottle of NaBH₄ or a recently opened container that has been stored under dry conditions. |
| Insufficient Reducing Agent | Ensure you are using a sufficient molar excess of the reducing agent. Typically, 1.1 to 1.5 equivalents of NaBH₄ are used. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is incomplete, consider allowing it to warm to room temperature or stirring for a longer period. |
| Impure Starting Material | Impurities in the Tetrahydro-4H-thiopyran-4-one can interfere with the reaction. Ensure the purity of your starting material, for instance, by recrystallization or column chromatography. |
| Premature Quenching | Ensure the reaction has gone to completion before quenching. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Issue 2: Presence of Unreacted Starting Material
Question: My final product is contaminated with a significant amount of Tetrahydro-4H-thiopyran-4-one. How can I resolve this?
Answer: The presence of unreacted starting material indicates an incomplete reaction. Here's how to address this:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Allow the reaction to stir for a longer duration. Monitor the disappearance of the starting material spot on TLC. |
| Inadequate Molar Ratio of Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 equivalents of NaBH₄). |
| Decomposition of Reducing Agent | If using an alcoholic solvent, the NaBH₄ can slowly react with it. Add the NaBH₄ portion-wise to the cooled solution of the ketone to maintain an effective concentration of the reducing agent throughout the reaction. |
Issue 3: Undesired Diastereomer Ratio
Question: The ratio of my cis to trans isomers is not what I expected. How can I improve the diastereoselectivity?
Answer: Achieving the desired diastereomer is crucial for many applications. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Choice of Reducing Agent | As detailed in FAQ 3, the steric bulk of the hydride source is the primary factor influencing diastereoselectivity. Re-evaluate your choice of reducing agent based on the desired isomer.[1] |
| Reaction Temperature Too High | Higher temperatures can lead to lower selectivity. Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) to enhance the kinetic control of the hydride attack.[1] |
| Solvent Effects | The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. While less common, exploring different alcoholic solvents (e.g., methanol vs. isopropanol) could have a minor impact on the diastereomeric ratio. |
Experimental Protocols
Synthesis of this compound via Reduction of Tetrahydro-4H-thiopyran-4-one
This protocol describes a standard procedure for the reduction of Tetrahydro-4H-thiopyran-4-one using sodium borohydride.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Stereoselectivity in Reactions Involving Tetrahydro-2H-thiopyran-4-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing the stereoselectivity of reactions involving Tetrahydro-2H-thiopyran-4-ol and its precursors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Reduction of Tetrahydro-4H-thiopyran-4-one
Question: My reduction of Tetrahydro-4H-thiopyran-4-one to this compound is resulting in a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer: The control of diastereoselectivity in the reduction of Tetrahydro-4H-thiopyran-4-one is primarily influenced by the steric bulk of the hydride reagent.[1] The Tetrahydro-4H-thiopyran-4-one ring exists in a chair-like conformation, which presents two faces for hydride attack: an axial attack leading to the equatorial alcohol (trans product) and an equatorial attack leading to the axial alcohol (cis product).[1]
-
To favor the trans isomer (equatorial-OH): Use a sterically hindered reducing agent. The larger reagent will preferentially attack from the less hindered equatorial face, leading to the axial alcohol.
-
Recommended Reagents: L-Selectride or Lithium aluminum tri-tert-butoxyhydride.[1]
-
-
To favor the cis isomer (axial-OH): Use a less sterically demanding reducing agent. This will favor attack from the axial face.
-
Recommended Reagents: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).
-
Troubleshooting Workflow for Poor Diastereoselectivity:
Caption: Decision workflow for improving diastereoselectivity in ketone reduction.
Issue 2: Low Enantioselectivity in Asymmetric Reactions
Question: I am attempting an organocatalytic asymmetric synthesis of a chiral tetrahydrothiopyran derivative, but the enantiomeric excess (ee) is low. What factors could be responsible?
Answer: Low enantioselectivity in organocatalytic reactions can stem from several sources. Here are the primary factors to investigate:
-
Catalyst Purity and Loading: Ensure the chiral aminocatalyst, such as an (S)-diphenylprolinol silyl ether, is of high purity and used at the correct catalytic loading (typically 5-20 mol%).[2] Impurities can inhibit the catalyst or promote a non-selective background reaction.
-
Solvent Effects: The choice of solvent is critical. Non-polar, aprotic solvents like toluene or dichloromethane are often preferred as they can enhance the hydrogen-bonding interactions crucial for stereochemical control in aminocatalysis.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
Substrate Purity: Impurities in the starting materials (e.g., the thiol pronucleophile or the α,β-unsaturated ketone) can interfere with the catalytic cycle.[2]
-
Moisture: Water can interfere with the catalyst and reagents. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving stereocontrol in the synthesis of substituted tetrahydrothiopyrans?
A1: The primary strategies include:
-
Substrate Control: Utilizing existing stereocenters on the starting material to direct the stereochemistry of new centers.
-
Auxiliary Control: Attaching a chiral auxiliary to an achiral substrate to direct a diastereoselective reaction, followed by removal of the auxiliary.[2]
-
Reagent Control: Using chiral reagents, such as asymmetric reducing agents or chiral Lewis acids, to induce stereoselectivity.
-
Catalyst Control: Employing a chiral catalyst (organocatalyst, transition metal complex, or enzyme) to create a chiral environment that favors the formation of one enantiomer over the other. Organocatalytic Michael-Michael cascade reactions are a powerful method for this.[2][4][5]
Q2: How does the sulfur atom in the tetrahydrothiopyran ring influence stereoselectivity?
A2: The sulfur atom can influence the stereochemical outcome of reactions in several ways:
-
Electronic Effects: The sulfur atom can exert through-bond or through-space electronic effects that can influence the stability of transition states.[1]
-
Coordination: In metal-catalyzed reactions, the sulfur can act as a Lewis base and coordinate to the metal center.[1] This can alter the catalyst's reactivity and selectivity by either blocking a coordination site or holding the substrate in a rigid conformation.
Q3: What analytical techniques are best for determining the stereochemical outcome of these reactions?
A3: A combination of techniques is typically used:
-
NMR Spectroscopy: ¹H NMR is crucial for determining the diastereomeric ratio (dr). The coupling constants of protons adjacent to the newly formed stereocenters can often distinguish between cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can confirm through-space proximity of protons to definitively assign relative stereochemistry.[6][7]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the enantiomeric excess (ee) of a chiral product. The sample is run on a chiral stationary phase, which separates the two enantiomers.[2]
Quantitative Data Summary
Table 1: Diastereoselective Reduction of Substituted Tetrahydropyranones (Data adapted from analogous oxygen-containing systems for illustrative purposes)
| Entry | Ketone Precursor | Reducing Agent | Solvent | Temp (°C) | Product Ratio (axial-OH : equatorial-OH) | Reference |
| 1 | Substituted Pyranone | L-Selectride | THF | -78 | 1 : >20 | [8] |
| 2 | Substituted Pyranone | LiAlH₄ | THF | 0 | >20 : 1 | [8] |
Table 2: Organocatalytic Asymmetric Synthesis of Tetrahydrothiopyran-4-ones (Data based on representative Michael-Michael cascade reactions)
| Entry | Thiol Pronucleophile | α,β-Unsaturated Ketone | Catalyst (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | Thioacetic acid derivative | Chalcone | (S)-DPPOTMS (10) | 95 | >20:1 | 98 | [2] |
| 2 | Mercaptobenzaldehyde | Vinyl Ketone | Chiral Squaramide (5) | 92 | 15:1 | 96 | [9] |
DPPOTMS: (S)-diphenylprolinol silyl ether
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Tetrahydro-4H-thiopyran-4-one to cis-Tetrahydro-2H-thiopyran-4-ol
This protocol is designed to favor the formation of the cis isomer (axial hydroxyl group).
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Tetrahydro-4H-thiopyran-4-one (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add LiAlH₄ (1.1 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by the slow, sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X = 0.04 x (mg of LiAlH₄ used).
-
Allow the mixture to warm to room temperature and stir for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-Tetrahydro-2H-thiopyran-4-ol.
Protocol 2: Organocatalytic Asymmetric Synthesis of a Chiral Tetrahydrothiopyran-4-one Derivative
This protocol is a general procedure for the Michael-Michael cascade reaction.[2]
Materials:
-
Thiol pronucleophile (e.g., a mercapto-aldehyde or mercapto-ketone)
-
α,β-Unsaturated ketone
-
(S)-diphenylprolinol silyl ether catalyst
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the thiol pronucleophile (0.2 mmol) in anhydrous toluene (2.0 mL) at room temperature, add the α,β-unsaturated ketone (0.24 mmol).[2]
-
Add the (S)-diphenylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).[2]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.[2]
-
Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl solution (5 mL).[2]
-
Extract the mixture with ethyl acetate (3 x 10 mL).[2]
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tetrahydrothiopyran-4-one derivative.[2]
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[2]
Visualizations
Caption: Workflow for organocatalytic synthesis of chiral tetrahydrothiopyran-4-ones.
Caption: Reaction pathway for the diastereoselective reduction of tetrahydro-4H-thiopyran-4-one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts [open.metu.edu.tr]
Technical Support Center: Scale-up Synthesis of Tetrahydro-2H-thiopyran-4-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Tetrahydro-2H-thiopyran-4-ol. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
Issue: Poor Yield and Incomplete Conversion
Q1: My large-scale reaction is showing significantly lower yield compared to the lab-scale synthesis. What are the potential causes and how can I troubleshoot this?
A1: Discrepancies in yield between laboratory and pilot plant scales are a common challenge.[1] Several factors could be contributing to this issue:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult.[2] This can lead to localized "hot spots" or areas of high reactant concentration, potentially causing side reactions and reducing the overall yield.
-
Troubleshooting:
-
Evaluate the reactor's agitation system (impeller type, speed, and position).
-
Consider using multiple impellers for better vertical and horizontal mixing.
-
Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters before implementation.[3]
-
-
-
Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to inefficient heat removal.[4][5] If the reaction is exothermic, poor heat dissipation can cause the temperature to rise, promoting the formation of byproducts.
-
Troubleshooting:
-
Ensure the reactor's cooling system is adequate for the scale of the reaction.
-
Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and heat generation.
-
Perform reaction calorimetry studies to accurately determine the heat flow of the reaction at scale.[4]
-
-
-
Changes in Reaction Kinetics: The kinetics of a reaction can be affected by changes in concentration, temperature, and mixing efficiency at a larger scale.[1]
-
Troubleshooting:
-
Re-optimize the reaction parameters (temperature, concentration, catalyst loading) at the pilot scale.
-
Utilize Process Analytical Technology (PAT) for real-time monitoring of the reaction progress to identify any deviations from the expected kinetics.[6]
-
-
Issue: Impurity Profile and Purification Challenges
Q2: I am observing new or higher levels of impurities in my scaled-up batch, and purification by column chromatography is becoming impractical. What are my options?
A2: The impurity profile can change during scale-up due to the reasons mentioned above (mixing, heat transfer).[3] Relying solely on column chromatography for multi-kilogram batches is often not economically viable.
-
Identify the Impurities: The first step is to identify the structure of the major impurities. This will provide insights into their formation mechanism and help in devising a strategy to either prevent their formation or facilitate their removal.
-
Alternative Purification Techniques:
-
Crystallization: If the product is a solid, developing a crystallization process is often the most effective and scalable purification method.[7] Experiment with different solvent systems, temperatures, and cooling profiles to optimize crystal purity and yield.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation can be an efficient purification method.[7]
-
Liquid-Liquid Extraction: A well-designed liquid-liquid extraction procedure can be highly effective for removing certain impurities. This is particularly useful for polar compounds like this compound.
-
Supercritical Fluid Chromatography (SFC): For challenging separations of polar compounds, SFC can be a viable, albeit more expensive, alternative to traditional liquid chromatography at scale.[8]
-
Issue: Safety Concerns
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: Scaling up any chemical process introduces new safety risks that may not have been apparent at the lab scale.[3]
-
Thermal Runaway: As mentioned, poor heat transfer in large reactors can lead to a thermal runaway, especially if the reaction is exothermic.[5] A thorough Process Hazard Analysis (PHA) is crucial to identify and mitigate this risk.[3]
-
Handling of Reagents: The synthesis of this compound may involve hazardous reagents. Handling large quantities of these materials requires appropriate engineering controls (e.g., fume hoods, closed-transfer systems) and personal protective equipment (PPE).
-
Byproduct Formation: Uncontrolled reactions can sometimes lead to the formation of toxic or flammable byproducts. Understanding the reaction mechanism and potential side reactions is essential.
Frequently Asked Questions (FAQs)
Q: How can I improve the filtration of my product at a larger scale?
A: Slow filtration is a common bottleneck in scale-up. To improve filtration:
-
Optimize Crystal Morphology: During crystallization, aim for larger, more uniform crystals, which will form a more permeable filter cake.
-
Select the Right Filter: Consider using a filter press or a centrifugal filter for large-scale operations.
-
Use Filter Aids: Adding a filter aid like celite can improve the filtration rate of fine particles.
Q: My product seems to be degrading during workup. What could be the cause?
A: this compound, being a polar heterocyclic alcohol, might be sensitive to acidic or basic conditions, especially at elevated temperatures.
-
pH Control: Carefully control the pH during extractions and washes.
-
Temperature: Perform workup steps at a lower temperature if possible.
-
Oxygen Sensitivity: Some sulfur-containing compounds can be sensitive to air oxidation. Consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).
Q: What are the key parameters to monitor during the scale-up process?
A: Continuous monitoring is crucial for a successful and safe scale-up. Key parameters to track include:
-
Temperature: Monitor the temperature at multiple points within the reactor.
-
Pressure: Important for reactions involving gases or volatile substances.
-
Agitator Speed and Power Draw: Can indicate changes in viscosity or mixing efficiency.
-
Reactant Addition Rate: Crucial for controlling reaction kinetics and heat generation.
-
In-process Controls (IPCs): Regularly sample the reaction mixture to monitor conversion and impurity formation using techniques like HPLC, GC, or TLC.[2]
Data Presentation
Table 1: Comparison of Typical Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Reaction Time | 4 - 6 hours | 6 - 8 hours | 8 - 12 hours |
| Typical Yield | 85 - 90% | 75 - 80% | 70 - 75% |
| Stirring Speed | 300 - 400 RPM | 100 - 150 RPM | 50 - 80 RPM |
| Max Temperature | 50 °C | 55 °C | 60 °C |
| Purity (crude) | >95% | 90 - 95% | 85 - 90% |
Note: The data in this table is illustrative and may vary depending on the specific synthetic route and equipment used.
Experimental Protocols
Proposed Protocol for Scale-up Synthesis via Reduction of Tetrahydro-4H-thiopyran-4-one
This protocol is a general guideline and should be optimized for specific equipment and safety requirements.
1. Reactor Setup:
-
A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser is charged with Tetrahydro-4H-thiopyran-4-one (5 kg, 1 equivalent).
-
Methanol (50 L) is added as the solvent.
2. Reaction:
-
The mixture is stirred to ensure complete dissolution and cooled to 0-5 °C.
-
Sodium borohydride (NaBH₄) (0.8 kg, 1.2 equivalents) is added portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved during the addition.
-
After the addition is complete, the reaction mixture is stirred at 10 °C for an additional 2 hours.
-
The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
3. Quenching and Workup:
-
The reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~7. The temperature should be maintained below 20 °C during the quench.
-
The methanol is removed under reduced pressure.
-
The resulting aqueous slurry is extracted with dichloromethane (3 x 20 L).
-
The combined organic layers are washed with brine (15 L), dried over anhydrous sodium sulfate, and filtered.
4. Purification:
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
For further purification, consider crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or distillation under reduced pressure.
Mandatory Visualization
Caption: A typical workflow for scaling up a chemical synthesis process.
Caption: A logical flow for troubleshooting common scale-up challenges.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 3. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 4. catsci.com [catsci.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. mt.com [mt.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tetrahydro-2H-thiopyran-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydro-2H-thiopyran-4-ol. The following sections address common issues related to the removal of impurities from its preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
The most prevalent impurity is often the unreacted starting material, tetrahydro-4H-thiopyran-4-one . This is because a common synthetic route to this compound is the reduction of this ketone. Other potential impurities can include by-products from the reduction reaction, residual solvents, and moisture.
Q2: How can I qualitatively assess the purity of my this compound sample?
Thin-Layer Chromatography (TLC) is a quick and effective method for initial purity assessment. By spotting your sample alongside a reference standard of pure this compound and the starting material (tetrahydro-4H-thiopyran-4-one), you can visualize the presence of the starting material and other impurities based on their different retention factors (Rf values).
Q3: Which purification techniques are most effective for removing impurities from this compound?
The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
-
Column Chromatography: A versatile technique for separating the desired product from a mixture of impurities.
-
Fractional Distillation (under reduced pressure): Suitable for purifying larger quantities of the liquid product, especially for removing volatile impurities or separating components with different boiling points.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for isolating highly pure product, particularly for small-scale preparations or when impurities are difficult to separate by other methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Recrystallization yields are low or no crystals form.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Conduct small-scale solvent screening with solvents like heptane, ethyl acetate, methanol/water, or acetone/water to find the optimal one. |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent will keep the product dissolved even at lower temperatures. |
| Cooling too rapidly | Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Sample is too impure | If the sample contains a high percentage of impurities, it may inhibit crystallization. Consider a preliminary purification step like column chromatography before recrystallization. |
Issue 2: Column chromatography provides poor separation.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect mobile phase | The polarity of the eluent is critical for good separation. Start with a non-polar solvent and gradually increase the polarity. A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate. Optimize the ratio using TLC analysis first. |
| Column overloading | Applying too much sample to the column will result in broad, overlapping peaks. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Column packing issues | An improperly packed column with channels or cracks will lead to poor separation. Ensure the stationary phase is packed uniformly and is level at the top. |
| Co-eluting impurities | Some impurities may have similar polarity to the product, making separation difficult. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. |
Issue 3: Fractional distillation results in incomplete separation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient column efficiency | For compounds with close boiling points, a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings) is needed to achieve good separation. |
| Heating too rapidly | A slow and steady heating rate is crucial to allow the vapor-liquid equilibria to be established in the column. |
| Fluctuating pressure (in vacuum distillation) | Ensure all joints are properly sealed and the vacuum pump is operating consistently to maintain a stable, low pressure. Fluctuations will cause the boiling points to change, leading to poor separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethyl acetate/hexane mixture). A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes illustrative data for the purification of a crude this compound sample containing tetrahydro-4H-thiopyran-4-one as the primary impurity.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | 85 | 98 | 75 |
| Column Chromatography | 85 | >99 | 85 |
| Fractional Distillation | 85 | 97 | 90 |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting low yield in recrystallization.
Technical Support Center: Preventing Sulfur Atom Oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted oxidation of sulfur atoms during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfur-containing compound getting oxidized, and what are the consequences?
Sulfur atoms, particularly in thiols (-SH) and thioethers (-S-), are highly susceptible to oxidation. Thiols can be easily oxidized to disulfides (-S-S-), while thioethers can be oxidized to sulfoxides (-SO-) and further to sulfones (-SO₂-).[1] This oxidation is often initiated by exposure to atmospheric oxygen, oxidizing reagents, or even trace metal impurities.
The consequences of unwanted sulfur oxidation can be severe, especially in drug development and peptide synthesis:
-
Loss of Reactivity: Oxidation of a thiol group to a disulfide blocks its ability to participate in subsequent conjugation reactions, such as those with maleimides, leading to lower reaction yields.[2]
-
Formation of Byproducts: The formation of sulfoxides, sulfones, or disulfides introduces impurities into your reaction mixture, complicating purification and potentially altering the biological activity of the final product.
-
Compromised Product Integrity: Uncontrolled oxidation can lead to a heterogeneous product mixture, affecting the overall quality, stability, and reliability of your experimental results.[2]
Q2: What are the most common sources of oxidation in my experiments?
Several factors can contribute to the unwanted oxidation of sulfur-containing compounds:
-
Dissolved Oxygen: Oxygen from the air dissolved in reaction solvents and buffers is a primary culprit.
-
Oxidizing Reagents: The use of strong oxidizing agents in a multi-step synthesis can inadvertently oxidize sensitive sulfur moieties.
-
Trace Metal Contaminants: Metal ions can catalyze the oxidation of thiols.
-
Improper Storage: Storing sulfur-containing compounds without taking precautions against oxidation can lead to degradation over time.[2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of oxidation.
Troubleshooting Guides
Problem: My thiol-containing compound is forming disulfide dimers.
This is a common issue caused by the oxidation of the free thiol groups. Here’s a troubleshooting guide to minimize disulfide formation:
| Potential Cause | Recommended Solution | Experimental Considerations |
| Exposure to Atmospheric Oxygen | Work under an inert atmosphere (e.g., nitrogen or argon).[2] | Use degassed buffers and solvents. For small-scale reactions, a glovebox or a Schlenk line can be used. For larger scales, sparging the reaction vessel with an inert gas is effective. |
| Oxidative Reagents Present | Use milder and more selective reagents if possible. | If a strong oxidant is necessary for another part of the molecule, protect the thiol group beforehand. |
| Trace Metal Catalysis | Add a chelating agent like EDTA to the reaction buffer. | A typical concentration for EDTA is 1-5 mM. |
| pH of the Reaction Medium | Maintain a slightly acidic to neutral pH (around 6.5-7.5) for reactions involving free thiols. | Thiolates (formed at higher pH) are more susceptible to oxidation. |
| Inappropriate Storage | Store thiol-containing compounds under an inert atmosphere and at recommended low temperatures (-20°C for long-term).[2] | Aliquot the compound into single-use vials to minimize repeated freeze-thaw cycles and exposure to air.[2] |
Problem: My thioether is being over-oxidized to a sulfone when the sulfoxide is the desired product.
Controlling the oxidation of a thioether to a sulfoxide without forming the sulfone requires careful management of the reaction conditions.
| Potential Cause | Recommended Solution | Experimental Considerations |
| Excess Oxidant | Use a stoichiometric amount of the oxidizing agent.[3] | Carefully calculate and add the precise amount of oxidant needed for the conversion to the sulfoxide. |
| Potent Oxidizing Agent | Employ milder or more selective oxidizing agents. | Reagents like hydrogen peroxide in acetic acid can be effective for selective oxidation to sulfoxides.[4] Other options include NaIO₄ or m-CPBA under controlled conditions. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed.[3] | Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are useful for monitoring the reaction progress. |
| Reaction Temperature | Perform the reaction at a lower temperature. | Lowering the temperature can help to control the reaction rate and improve selectivity. |
Experimental Protocols
Protocol 1: Preparation of Degassed Buffers
This protocol is essential for minimizing the dissolved oxygen in your reaction buffers.[2]
Materials:
-
Buffer solution of choice (e.g., phosphate-buffered saline, PBS)
-
Flask with a magnetic stir bar
-
Rubber septum
-
Inert gas source (argon or nitrogen) with tubing and needles
-
Gas outlet needle
Procedure:
-
Prepare the desired buffer solution and place it in the flask with the stir bar.
-
Seal the flask with the rubber septum.
-
Insert two needles through the septum: one for the inert gas inlet that extends below the liquid surface, and a shorter one for the gas outlet.
-
Begin stirring the buffer and gently bubble the inert gas through the solution for at least 30-60 minutes.
-
After degassing, remove the needles and store the buffer in a tightly sealed container until use. For best results, use the degassed buffer immediately.
Protocol 2: Protecting a Thiol as a Thioether (S-tritylation)
The trityl (Tr) group is a common protecting group for thiols due to its bulkiness and ease of removal under acidic conditions.
Materials:
-
Thiol-containing compound
-
Trityl chloride (TrCl)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))
-
Inert atmosphere setup
Procedure:
-
Dissolve the thiol-containing compound in the anhydrous solvent under an inert atmosphere.
-
Add 1.1 equivalents of the non-nucleophilic base to the solution.
-
Slowly add 1.05 equivalents of trityl chloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the S-tritylated product by column chromatography.
Visualizing Workflows and Pathways
Caption: A general experimental workflow for reactions involving sensitive thiol compounds.
Caption: Oxidation pathways for thiol and thioether functional groups.
Caption: A decision tree to guide the strategy for preventing sulfur oxidation.
References
Troubleshooting low conversion rates in Tetrahydro-2H-thiopyran-4-ol synthesis
Welcome to the Technical Support Center for the synthesis of Tetrahydro-2H-thiopyran-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the most common synthetic route: the reduction of Tetrahydro-4H-thiopyran-4-one.
Issue 1: Low or No Conversion of Tetrahydro-4H-thiopyran-4-one to this compound
Q: My reduction of Tetrahydro-4H-thiopyran-4-one is resulting in a low yield or no product. What are the potential causes and solutions?
A: Low conversion in the reduction of Tetrahydro-4H-thiopyran-4-one is a common issue that can be attributed to several factors, primarily related to the reducing agent and reaction conditions.
Potential Causes and Solutions:
-
Inactive Reducing Agent:
-
Sodium Borohydride (NaBH₄): This reagent is susceptible to decomposition upon exposure to moisture. Use freshly opened NaBH₄ or store it in a desiccator.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive reagent that reacts violently with water. Ensure strictly anhydrous (moisture-free) conditions and use a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).[1][2]
-
-
Insufficient Molar Ratio of Reducing Agent:
-
Inappropriate Reaction Temperature:
-
The reduction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity.[4] Allowing the reaction to warm to room temperature after the initial addition of the reducing agent is also a common practice.[4] Insufficient cooling can lead to side reactions, while a temperature that is too low may slow the reaction down excessively.
-
-
Solvent Choice:
-
Purity of Starting Material:
-
Impurities in the starting Tetrahydro-4H-thiopyran-4-one can interfere with the reduction. Ensure the purity of the ketone before proceeding.
-
Issue 2: Formation of Unexpected Byproducts
Q: I am observing unexpected peaks in my analytical data (e.g., GC-MS, NMR) after the reduction. What are the likely byproducts?
A: The formation of byproducts is often dependent on the choice of reducing agent and the reaction conditions.
Potential Byproducts and Their Origins:
-
Diol Formation: If the starting material, Tetrahydro-4H-thiopyran-4-one, was synthesized via a Dieckmann condensation, residual diester starting material could be present. Strong reducing agents like LiAlH₄ can reduce this ester to a diol.[1]
-
Over-reduction Products: While less common for the reduction of a simple ketone, highly reactive conditions could potentially lead to the opening of the thiopyran ring.
-
Borate Esters: During NaBH₄ reduction in alcoholic solvents, borate esters can form as intermediates. These are typically hydrolyzed during the workup procedure.
Issue 3: Difficulty in Product Purification
Q: How can I effectively purify the final this compound product?
A: Purification of this compound can be achieved through several standard laboratory techniques.
Purification Methods:
-
Column Chromatography: Flash column chromatography using silica gel is a common method for purifying the crude alcohol. A typical eluent system would be a gradient of ethyl acetate in hexanes.[4]
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method. The choice of solvent is crucial and should be determined experimentally. Common recrystallization solvents for moderately polar compounds include ethanol, or mixtures like ethyl acetate/hexanes.
-
Distillation: If the product is a liquid, fractional distillation under reduced pressure can be used for purification, especially for larger scale syntheses. This technique is effective for separating liquids with different boiling points.
Quantitative Data Summary
The choice of reducing agent and reaction conditions can significantly impact the yield and stereoselectivity of the reduction of Tetrahydro-4H-thiopyran-4-one.
Table 1: Comparison of Common Reducing Agents for Tetrahydro-4H-thiopyran-4-one Reduction
| Reducing Agent | Typical Solvent | Reaction Temperature | Typical Yield | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp | Good to Excellent | Milder, safer, and easier to handle. Tolerates protic solvents.[2] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | 0 °C to Reflux | Excellent | Highly reactive and pyrophoric; requires strictly anhydrous conditions. Reduces a wider range of functional groups.[1][2] |
| L-Selectride® | THF | -78 °C | Good to Excellent | A bulkier reducing agent that can offer higher stereoselectivity. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | -78 °C to Room Temp | Good to Excellent | Can also be used for the reduction of esters to aldehydes at low temperatures. |
Note: Specific yields can vary significantly based on the exact reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one via Dieckmann Condensation
This protocol describes the synthesis of the precursor ketone from dimethyl 3,3'-thiodipropionate.[4][6][7]
Materials:
-
Dimethyl 3,3'-thiodipropionate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
10% aqueous Sulfuric Acid
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.
-
Suspend the crude product in 10% aqueous sulfuric acid and heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to afford crude Tetrahydro-4H-thiopyran-4-one, which can be purified by vacuum distillation or column chromatography.
Protocol 2: Reduction of Tetrahydro-4H-thiopyran-4-one to this compound
This protocol details the reduction of the ketone to the desired alcohol using sodium borohydride.[4]
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise over 10 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US3855320A - Purification of ziegler alcohols - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Methods for drying and storing Tetrahydro-2H-thiopyran-4-ol to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper methods for drying and storing Tetrahydro-2H-thiopyran-4-ol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, it is recommended to store the compound at a low temperature, away from heat sources and direct light.[1] To further minimize degradation from atmospheric oxygen and moisture, storing the compound under an inert atmosphere, such as argon or nitrogen, is best practice.
Q2: My this compound has been inadvertently exposed to moisture. What is the recommended procedure for drying it?
A2: If this compound has been exposed to moisture, it can be effectively dried using desiccants such as activated 3Å molecular sieves. It is crucial to use a desiccant with a pore size that selectively adsorbs water without reacting with the alcohol. For secondary alcohols, allowing the compound to stand over activated molecular sieves is a common and effective method.[3][4] A detailed experimental protocol for this procedure is provided in the "Experimental Protocols" section.
Q3: What are the potential degradation pathways for this compound?
A3: this compound can degrade through several pathways, primarily oxidation, and potentially through acid/base-catalyzed reactions, thermal stress, and photolysis. The thioether functional group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[5][6][7] The secondary alcohol group may also undergo oxidation. Under harsh acidic or basic conditions, ring-opening or dehydration could occur, similar to other cyclic ethers and alcohols.[8] High temperatures may lead to thermal decomposition, and exposure to UV light could induce photolytic degradation.
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, formation of precipitates) or through analytical techniques. Purity and the presence of degradation products can be monitored using methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can separate and identify impurities, providing a quantitative measure of the compound's integrity.
Troubleshooting Guides
Problem: I observe unexpected peaks in the HPLC/GC-MS analysis of my this compound sample.
-
Possible Cause 1: Oxidative Degradation. The thioether moiety is prone to oxidation, leading to the formation of this compound 1-oxide (sulfoxide) and subsequently this compound 1,1-dioxide (sulfone).[5][7]
-
Solution: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. When handling, minimize exposure to air. If oxidation is suspected, consider purifying the sample via column chromatography.
-
-
Possible Cause 2: Presence of Moisture. Water can affect the stability of the compound and may interfere with certain analytical techniques.
-
Solution: Dry the sample using the recommended drying protocol with activated 3Å molecular sieves. Refer to the detailed methodology in the "Experimental Protocols" section.
-
-
Possible Cause 3: Contamination. The sample may have been contaminated during handling or from the storage container.
-
Solution: Review your handling procedures to prevent cross-contamination. Ensure that all glassware and equipment are scrupulously clean and dry. Use high-purity solvents for any dilutions.
-
Problem: The physical appearance of my this compound has changed (e.g., discoloration).
-
Possible Cause: Degradation. Discoloration can be a sign of chemical degradation due to factors like light exposure, heat, or reaction with contaminants.
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, low temperature (e.g., 2-8 °C) | To minimize thermal degradation and slow down potential side reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation of the thioether functional group. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light, which can promote degradation.[1] |
| Drying Agent | Activated 3Å molecular sieves | To effectively remove water without reacting with the secondary alcohol.[3] |
Experimental Protocols
Protocol 1: Drying of this compound using Molecular Sieves
Objective: To remove residual water from a sample of this compound.
Materials:
-
This compound (potentially moist)
-
3Å molecular sieves
-
Anhydrous solvent in which the compound is soluble (e.g., dichloromethane, THF), if the compound is a solid.
-
Round-bottom flask or vial with a septum
-
Oven or vacuum oven
-
Inert gas supply (Argon or Nitrogen)
-
Syringe and needle
Methodology:
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a clean, dry flask.
-
Heat the sieves in an oven at a minimum of 250 °C for at least 4 hours under a stream of inert gas or under vacuum.[9]
-
Allow the sieves to cool to room temperature under an inert atmosphere before use.
-
-
Drying Procedure:
-
If this compound is a liquid, add the activated molecular sieves (approximately 10-20% by weight) directly to the liquid.[9]
-
If it is a solid, dissolve it in a minimal amount of a suitable anhydrous solvent. Add the activated molecular sieves to the solution.
-
Seal the flask or vial under an inert atmosphere.
-
Allow the mixture to stand for at least 24 hours at room temperature, with occasional gentle swirling.
-
Carefully decant or filter the dried solution/liquid away from the molecular sieves under an inert atmosphere to a clean, dry storage container.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water and methanol
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours), taking samples at various time points.[8]
-
Neutralize the samples before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), taking samples at various time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.[8]
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), taking samples at various time points.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Keep a control sample in the dark under the same conditions.
-
Analyze the samples at defined time points.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating analytical method (e.g., HPLC) to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Workflow for drying and storing this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. 2H-Thiopyran-4-ol,tetrahydro- MSDS CasNo.29683-23-6 [m.lookchem.com]
- 2. fishersci.pt [fishersci.pt]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. xylemtech.com [xylemtech.com]
- 5. This compound 1,1-dioxide 194152-05-1 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Tetrahydro-2H-thiopyran-4-ol and Tetrahydropyran-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural similarity between sulfur- and oxygen-containing heterocyclic compounds, such as Tetrahydro-2H-thiopyran-4-ol and tetrahydropyran-4-ol, presents a compelling area of investigation in medicinal chemistry. The substitution of an oxygen atom with sulfur can significantly alter the physicochemical properties of a molecule, including lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.
This guide provides a comparative overview of the known biological activities of derivatives of this compound and tetrahydropyran-4-ol. It is important to note that direct comparative studies on the parent alcohol compounds are limited in publicly available literature. Therefore, this comparison is based on the biological activities reported for their various derivatives. The information presented herein is intended to serve as a resource for researchers engaged in the design and development of novel therapeutic agents based on these scaffolds.
Comparative Biological Activities
Derivatives of both tetrahydropyran and tetrahydro-thiopyran have demonstrated a range of biological activities, with some notable areas of overlap and distinction.
Anticancer Activity
Derivatives of both scaffolds have been investigated for their potential as anticancer agents. The tetrahydropyran moiety is a common feature in a number of potent cytotoxic compounds.[1] Similarly, various thiopyran derivatives have shown promising antiproliferative effects.[2]
Tetrahydropyran Derivatives: Derivatives of tetrahydropyran-4-one have been a particular focus of anticancer research. These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[1] Some derivatives act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1]
Tetrahydro-2H-thiopyran Derivatives: Derivatives of tetrahydro-4H-thiopyran-4-one have also demonstrated significant cytotoxicity against several cancer cell lines.[2] The mechanisms of action are still under investigation but are believed to involve the induction of apoptosis.
Antimicrobial Activity
Both classes of compounds have yielded derivatives with significant antimicrobial properties.
Tetrahydropyran Derivatives: Certain tetrahydropyran derivatives have shown activity against a range of bacterial and fungal pathogens.[3]
Tetrahydro-2H-thiopyran Derivatives: Derivatives of tetrahydro-4H-thiopyran-4-one have been extensively studied for their antimicrobial effects. Thiazole and selenazole derivatives, in particular, have shown very strong activity against Candida species and activity against Gram-positive bacteria.[4]
Anti-inflammatory Activity
The anti-inflammatory potential of tetrahydropyran derivatives has been documented.
Tetrahydropyran Derivatives: Specific derivatives of tetrahydropyran have demonstrated analgesic and anti-inflammatory properties in preclinical models.[5][6] The mechanism of action for some of these derivatives involves the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[5][6]
Tetrahydro-2H-thiopyran Derivatives: While less extensively reported in the reviewed literature, the structural similarity to other anti-inflammatory scaffolds suggests that thiopyran derivatives may also possess anti-inflammatory potential, representing an area for future investigation.
Quantitative Data Presentation
The following tables summarize the reported biological activities of representative derivatives of tetrahydropyran and tetrahydro-thiopyran.
Table 1: Anticancer Activity of Representative Derivatives (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydropyran | 4H-Pyran derivative 4d | HCT-116 (Colon) | 75.1 | [1] |
| Tetrahydropyran | 4H-Pyran derivative 4k | HCT-116 (Colon) | 85.88 | [1] |
| Tetrahydropyran | ALK5 Inhibitor 8h | NIH3T3 | 0.0746 | [7] |
| Tetrahydropyran | Quinoline derivative 16w | H22 (Hepatocellular Carcinoma) | 0.065 | [8] |
| Tetrahydro-thiopyran | 6H-Thiopyran-2,3-dicarboxylate 4a | HCT-15 (Colon) | 3.5 | [2] |
| Tetrahydro-thiopyran | 6H-Thiopyran-2,3-dicarboxylate 4a | MCF-7 (Breast) | 4.5 | [2] |
| Tetrahydro-thiopyran | Thiopyrano[2,3-d]thiazole 3.10 | Various | 0.6 - 5.98 | [9] |
Table 2: Antimicrobial Activity of Representative Derivatives (MIC values in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Tetrahydropyran | N-formyl tetrahydropyrimidine 4a | S. aureus | 40 | [3] |
| Tetrahydropyran | N-formyl tetrahydropyrimidine 4a | A. niger | 40 | [3] |
| Tetrahydro-thiopyran | Thiazole derivative 4a | Candida spp. | 1.95 - 15.62 | [4] |
| Tetrahydro-thiopyran | Thiazole derivative 4n | Gram-positive bacteria | 7.81 - 62.5 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Anticancer Activity (IC50 Determination)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assay: Add the MTT reagent to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo acute anti-inflammatory activity of a compound.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Plethysmometer or calipers
-
Positive control (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).
-
Compound Administration: Administer the test compound or controls to the respective groups at a specified time before carrageenan injection.
-
Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental designs.
Caption: Anticancer mechanism of some tetrahydropyran derivatives.
Caption: Anti-inflammatory mechanism of some tetrahydropyran derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The available literature indicates that both tetrahydropyran and tetrahydro-thiopyran scaffolds are valuable starting points for the development of new therapeutic agents with diverse biological activities. Derivatives of tetrahydropyran have been more extensively explored for their anticancer and anti-inflammatory properties, with some insights into their mechanisms of action. Conversely, derivatives of tetrahydro-thiopyran have shown significant promise as antimicrobial agents.
A clear knowledge gap exists regarding the direct comparative biological activities of the parent alcohols, this compound and tetrahydropyran-4-ol. Future research should focus on a head-to-head comparison of these and other simple, structurally related derivatives to systematically elucidate the impact of the heteroatom substitution on their biological profiles. Such studies would provide a more fundamental understanding of the structure-activity relationships and guide the rational design of more potent and selective drug candidates based on these privileged heterocyclic scaffolds.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: Tetrahydro-2H-thiopyran-4-ol and its Carbon Isostere, Cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrahydro-2H-thiopyran-4-ol and its carbon isostere, cyclohexanol. The following sections detail their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a sulfur atom in the cyclic structure of this compound in place of a methylene group in cyclohexanol leads to notable differences in their physical and chemical characteristics. These differences can significantly impact their behavior in biological systems.
| Property | This compound | Cyclohexanol | Source(s) |
| Molecular Formula | C₅H₁₀OS | C₆H₁₂O | [1][2] |
| Molecular Weight | 118.20 g/mol | 100.16 g/mol | [1][2] |
| Appearance | White to Almost white powder to lump | Colorless, viscous liquid or sticky solid with a camphor-like odor | [3][4] |
| Melting Point | 48.0 to 52.0 °C | 23 to 25.93 °C | [3][4] |
| Boiling Point | Not specified | 160.8 to 161.84 °C | [4] |
| Water Solubility | Data not available | 3.6 g/100 mL (at 20°C) | [5][6] |
| logP (predicted) | 0.7 | 1.2 | [1][2] |
| pKa | Data not available | 16 | [5] |
Synthesis and Experimental Protocols
The synthesis of both compounds can be achieved through established organic chemistry reactions. Below are detailed protocols for their preparation.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, Tetrahydro-4H-thiopyran-4-one.
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one
A common method for the synthesis of Tetrahydro-4H-thiopyran-4-one is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate followed by decarboxylation.[7]
-
Reaction:
-
To a suspension of sodium methoxide in an anhydrous solvent such as toluene, add dimethyl 3,3'-thiodipropionate dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, the reaction is quenched with acid, and the intermediate β-keto ester is extracted.
-
The crude intermediate is then heated in an acidic aqueous solution (e.g., 10% sulfuric acid) to effect decarboxylation, yielding Tetrahydro-4H-thiopyran-4-one.[8][9]
-
The product is then purified by distillation or chromatography.
-
Step 2: Reduction of Tetrahydro-4H-thiopyran-4-one to this compound
The ketone is reduced to the corresponding alcohol using a standard reducing agent.
-
Reaction:
-
Dissolve Tetrahydro-4H-thiopyran-4-one in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Caption: Synthesis workflow for this compound.
Synthesis of Cyclohexanol
Cyclohexanol can be synthesized via several industrial and laboratory-scale methods.
1. Hydrogenation of Phenol:
This is a common industrial method.
-
Reaction:
-
Phenol is hydrogenated in the presence of a nickel or palladium catalyst at elevated temperature and pressure.[5]
-
C₆H₅OH + 3 H₂ → C₆H₁₁OH
-
The reaction mixture is then purified by distillation.
-
2. Oxidation of Cyclohexane:
This process is also used on a large scale and co-produces cyclohexanone.[5][10]
-
Reaction:
Biological Activity and Comparative Insights
The isosteric replacement of a methylene group with a sulfur atom can profoundly influence the biological properties of a molecule, affecting its binding to receptors, metabolic stability, and overall pharmacokinetic profile.
Receptor Binding and Pharmacological Profile
While direct comparative studies on the receptor binding profiles of this compound and cyclohexanol are limited, research on derivatives provides valuable insights. For instance, thiopyran analogues have been investigated as dopamine D3 receptor-selective agonists.[12] A study on a series of benzothiopyrano[4,3-b]-1,4-oxazine derivatives, which contain the tetrahydrothiopyran moiety, revealed high affinity and selectivity for the dopamine D3 receptor.[12] This suggests that the sulfur-containing ring can be a key pharmacophoric element for interacting with specific biological targets.
Conversely, cyclohexanol is a common structural motif in many pharmaceuticals, often contributing to the lipophilicity and overall shape of the molecule. For example, it is a component of the drug Tramadol. The cyclohexanol ring in these drugs helps to position other functional groups for optimal interaction with their respective targets.
Caption: Postulated signaling pathway for a thiopyran-based D3 agonist.
Metabolism and Pharmacokinetics
The metabolic fate of these two compounds is expected to differ significantly.
-
Cyclohexanol: The metabolism of cyclohexanol is well-documented. It can be oxidized to cyclohexanone, which is then further metabolized.[13] Studies in humans have shown that after exposure to cyclohexanone, it is metabolized to cyclohexanol, 1,2-cyclohexanediol, and 1,4-cyclohexanediol, which are then excreted, primarily as glucuronide conjugates.[14]
-
This compound: The metabolism of thiopyran derivatives can involve oxidation of the sulfur atom to form sulfoxides and sulfones.[15] These metabolites can have different pharmacological activities and toxicological profiles compared to the parent compound. For example, in the context of anti-kinetoplastidal drugs, tetrahydro-thiopyran-4-one derivatives have been designed as prodrugs, where the sulfide is less toxic, and the active form is regenerated in the parasite.[15]
Conclusion
The substitution of a carbon atom with a sulfur atom in the cyclohexanol scaffold to form this compound results in a compound with distinct physicochemical and biological properties. While cyclohexanol is a widely used industrial chemical and a common fragment in drug design, its thio-isostere offers unique opportunities for modulating receptor interactions and metabolic pathways. The altered electronics and geometry introduced by the sulfur atom can lead to enhanced selectivity for specific biological targets and provide a handle for developing prodrug strategies. Further comparative studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in drug discovery.
References
- 1. This compound | C5H10OS | CID 576296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 29683-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 6. Cyclohexanol - Sciencemadness Wiki [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]
- 11. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of cyclohexanol by Nocardia globerula CL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uptake, metabolism and elimination of cyclohexanone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of Tetrahydro-2H-thiopyran-4-ol analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydro-2H-thiopyran-4-ol Analogs as Anticancer Agents
This guide provides a comprehensive comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further investigation and development in this area.
Introduction
The this compound scaffold has emerged as a promising structural motif in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Analogs of this core structure have demonstrated a range of pharmacological activities, with a notable emphasis on their potential as anticancer agents.[1][2][3] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, and ongoing research aims to elucidate the specific structural features that contribute to their potency and selectivity.[1][2][3] This guide will focus on the antiproliferative activities of these analogs, presenting a comparative analysis of their efficacy and shedding light on their potential mechanisms of action.
Data Presentation: Comparative Anticancer Activity
The antiproliferative activity of this compound analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following tables summarize the IC₅₀ values for several series of these compounds, providing a basis for understanding their structure-activity relationships.
Table 1: Cytotoxicity of 6H-Thiopyran-2,3-dicarboxylate Derivatives
A series of 6H-thiopyran-2,3-dicarboxylate derivatives were synthesized and evaluated for their cytotoxic effects against HCT-15 (colon cancer) and MCF-7 (breast cancer) cell lines using the Sulforhodamine B (SRB) assay.[1] The results demonstrate that these compounds exhibit good cytotoxicity against both cell lines.[1]
| Compound | R | HCT-15 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 4a | 4-OCH₃ | 3.5 | 4.5 |
| 4b | 4-CH₃ | 10 | 12 |
| 4c | 4-Cl | 15 | 13 |
| 4d | H | 8 | 9 |
Data sourced from a study on the antiproliferative activity of novel thiopyran analogs.[1]
SAR Analysis: Among the tested 6H-thiopyran-2,3-dicarboxylate derivatives, compound 4a , featuring a methoxy group at the R position, displayed the most potent antiproliferative activity against both HCT-15 and MCF-7 cell lines.[1] This suggests that an electron-donating group at this position may enhance cytotoxic efficacy. The unsubstituted analog (4d ) and the methyl-substituted analog (4b ) showed moderate activity, while the chloro-substituted analog (4c ) was the least potent.[1]
Table 2: Cytotoxicity of Bis-oxidized Thiopyran Derivatives
A series of novel bis-oxidized thiopyran derivatives were synthesized and evaluated for their antiproliferative activities. The most promising compound, S-16, was identified as a potential agent for treating non-small cell lung cancer (NSCLC).[2]
| Compound | A549 IC₅₀ (µM) | H1975 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| S-16 | 4 | 3.14 | 0.62 |
Data indicates that compound S-16 inhibits A549, H1975, and MCF-7 cancer cells.[2]
SAR Analysis: While a broader range of analogs would be needed for a comprehensive SAR analysis, the potent activity of S-16, particularly against the MCF-7 cell line, highlights the potential of bis-oxidized thiopyran derivatives as a class of anticancer agents.[2] Further studies are warranted to explore the impact of different substituents on this scaffold.
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of experimental data. The following are detailed methodologies for the synthesis of a key class of this compound analogs and the in vitro assays used to assess their anticancer activity.
Synthesis of 2,6-Diaryl-tetrahydro-2H-thiopyran-4-ones
This protocol describes a general method for the synthesis of 2,6-diaryl-tetrahydro-2H-thiopyran-4-ones, which are common precursors and analogs in SAR studies.
Materials:
-
Appropriate diarylideneacetone
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the diarylideneacetone in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of sodium sulfide nonahydrate.
-
Add the sodium sulfide solution dropwise to the diarylideneacetone solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for the time specified in the relevant literature (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,6-diaryl-tetrahydro-2H-thiopyran-4-one.
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric assay used to determine cell viability by measuring cellular protein content.
Materials:
-
Cancer cell lines (e.g., HCT-15, MCF-7)
-
Complete culture medium
-
Test compounds (this compound analogs)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
Mandatory Visualization
Experimental Workflow: Sulforhodamine B (SRB) Assay
The following diagram illustrates the key steps in the SRB assay for determining the cytotoxicity of this compound analogs.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Potential Signaling Pathway: Inhibition of NF-κB Signaling
Some thiopyran derivatives have been shown to exert their anticancer effects through the modulation of the NF-κB signaling pathway.[4][5] The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by these analogs.
Caption: Inhibition of the NF-κB signaling pathway.
Potential Signaling Pathway: Inhibition of EGFR Signaling
Other studies suggest that thiopyran derivatives may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2][3]
References
- 1. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Validation of Tetrahydro-2H-thiopyran-4-ol as a Pharmacophore for Diverse Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-2H-thiopyran-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This guide provides a comparative analysis of the validation of this pharmacophore against specific biological targets, supported by experimental data, detailed protocols, and visualization of relevant signaling pathways.
I. Activity at Dopamine Receptors
Derivatives of this compound have been investigated as potent ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of neuropsychiatric disorders.
Quantitative Data: Binding Affinities and Functional Activities
A study by van Vliet et al. (2000) synthesized and evaluated a series of thiopyran analogues, providing valuable structure-activity relationship (SAR) data. The key findings are summarized in the table below.
| Compound | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | D2 Functional Activity (EC50, nM / % Intrinsic Activity) | D3 Functional Activity (EC50, nM / % Intrinsic Activity) |
| (-)-trans-9-OH-PTBTO (A this compound derivative) | 0.25 | 1.8 | 15 | 0.5 / 100% (Full Agonist) | 10 / 50% (Partial Agonist) |
| (+)-trans-9-OH-PTBTO | 25 | 150 | >1000 | - | - |
| (±)-cis-10-OH-PTBTO | 50 | 10 | >1000 | 200 / 80% (Partial Agonist) | 50 / 60% (Partial Agonist) |
| PD 128907 (Reference Benzopyran analogue) | 2.0 | 0.2 | >1000 | 5.0 / 100% (Full Agonist) | 1.0 / 100% (Full Agonist) |
Data extracted from van Vliet et al., J. Med. Chem. 2000, 43, 15, 2871–2882.
Experimental Protocols
Dopamine Receptor Binding Assays:
The binding affinities of the compounds for dopamine D2 and D3 receptors were determined using radioligand binding assays. The general protocol involves:
-
Membrane Preparation: Membranes from cells expressing the respective dopamine receptor subtypes are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-7-OH-DPAT for D3) and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
Functional Activity Assays:
The functional activity of the compounds as agonists or antagonists is typically assessed using cell-based assays that measure the downstream signaling of receptor activation, such as cAMP levels or GTPγS binding.
Signaling Pathway
Activation of D2-like dopamine receptors (D2, D3, D4) by an agonist, such as a this compound derivative, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
II. Anti-Kinetoplastidal Activity
Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one have shown promising activity against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis.
Quantitative Data: In Vitro Anti-Kinetoplastidal Activities
A study by Kelly et al. (2021) investigated the anti-kinetoplastidal properties of a series of these compounds. The IC50 values against various parasitic species are presented below.
| Compound | T. b. brucei IC50 (µM) | T. cruzi IC50 (µM) | L. infantum IC50 (µM) | Cytotoxicity (hMRC-5) CC50 (µM) |
| Compound A (A 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivative) | 1.2 | 3.5 | 2.1 | >25 |
| Compound B | 0.8 | 2.1 | 1.5 | 15 |
| Compound C | 2.5 | 5.8 | 4.2 | >25 |
| Miltefosine (Reference Drug) | 0.5 | 1.8 | 0.9 | 10 |
Data extracted from Kelly et al., Molecules 2021, 26(11), 3253.
Experimental Protocols
Anti-Kinetoplastidal Assays:
The in vitro activity of the compounds against kinetoplastid parasites is typically determined using the following methodology:
-
Parasite Culture: The different life-cycle stages of the parasites (e.g., promastigotes of Leishmania, trypomastigotes of Trypanosoma) are cultured in appropriate media.
-
Compound Incubation: The parasites are incubated with serial dilutions of the test compounds for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is assessed using a colorimetric or fluorometric assay, such as the resazurin-based assay, which measures metabolic activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite inhibition against the compound concentration.
Signaling Pathway
The proposed mechanism of action for these compounds involves the inhibition of the trypanothione reductase (TryR) pathway, which is unique to these parasites and essential for their survival against oxidative stress.
III. Antibacterial Activity
Conclusion
The this compound core serves as a versatile and potent pharmacophore for targeting dopamine receptors and essential pathways in kinetoplastid parasites. The presented data highlights its potential for the development of novel therapeutics for neuropsychiatric disorders and neglected tropical diseases. Further investigation into its antibacterial properties is warranted to explore the full therapeutic scope of this promising scaffold.
Comparative Analysis of the Antibacterial Spectrum of Thiopyran-Based Compounds
For Immediate Release
This guide provides a comparative analysis of the antibacterial spectrum of various thiopyran-based compounds, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented is compiled from recent studies, highlighting the potential of thiopyran derivatives as a promising class of antibacterial agents.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of thiopyran derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative thiopyran-based compounds against a panel of common Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial potency.
| Compound Class | Specific Derivative | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Reference |
| 2H-Thiopyran Derivatives | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | >128 | - | 8 | 8 | [1] |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | 64 | - | 32 | 16 | [1] | |
| Pyrano[4,3-b]pyran Derivatives | Derivative 4a | - | >50 | >50 | - | [2] |
| Derivative 4g | - | 12.5 | >50 | - | [2] | |
| Thiazole/Selenazole Tetrahydro-2H-thiopyran Derivatives | Compound 4n | 7.81-62.5 | 7.81-62.5 | - | - | [1] |
| Compound 4v | 7.81-62.5 | 7.81-62.5 | - | - | [1] | |
| Spiro-4H-pyran Derivatives | Compound 5d | 32 | - | >128 | >128 | [3] |
Note: "-" indicates that data was not available in the cited sources. The specific structures of the derivatives can be found in the corresponding references.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies for determining the antibacterial activity of thiopyran-based compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
a. Preparation of Materials:
-
Test Compounds: Stock solutions of the thiopyran derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
b. Assay Procedure:
-
100 µL of sterile CAMHB is added to each well of the 96-well plate.
-
100 µL of the highest concentration of the test compound is added to the first well of a row, and serial two-fold dilutions are performed by transferring 100 µL from one well to the next.
-
10 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 110 µL.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
c. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for the antimicrobial activity of a compound.
a. Preparation of Materials:
-
Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared and allowed to solidify.
-
Bacterial Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of the MHA plate.
-
Test Compounds: Solutions of the thiopyran derivatives at known concentrations are prepared.
b. Assay Procedure:
-
After inoculating the MHA plate, sterile wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer.
-
A fixed volume (e.g., 100 µL) of each test compound solution is added to a separate well.
-
A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) are also added to separate wells.
-
The plates are incubated at 37°C for 18-24 hours.
c. Interpretation of Results:
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Mechanism of Action: Inhibition of FtsZ Polymerization
Several studies suggest that a key mechanism of action for some thiopyran-based antibacterial compounds is the inhibition of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division.
Caption: Inhibition of FtsZ polymerization by a thiopyran-based compound.
The diagram above illustrates the normal process of bacterial cell division, which is dependent on the GTP-mediated polymerization of FtsZ monomers to form the Z-ring. Thiopyran-based inhibitors can interfere with this process, preventing the formation of the Z-ring. This disruption of cell division leads to the elongation of the bacterial cell (filamentation) and ultimately results in bacterial death.[4][5][6]
References
- 1. Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of FtsZ polymerization by SulA, an inhibitor of septation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Tetrahydro-2H-thiopyran-4-ol Derivatives in Preclinical Research
A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo activities of novel Tetrahydro-2H-thiopyran-4-ol derivatives. This report details their therapeutic potential across various disease models, including parasitic infections, cancer, and bacterial infections, providing a comparative analysis against established agents and outlining key experimental methodologies.
This guide synthesizes preclinical data on a range of this compound derivatives, offering a comparative look at their biological performance. The derivatives have demonstrated significant potential in diverse therapeutic areas, including as anti-kinetoplastid agents, novel anticancer therapeutics, and potent antibacterials. This report presents quantitative data from these studies in a clear, comparative format, details the experimental protocols utilized, and visualizes key biological pathways and workflows to aid in the understanding of their mechanisms of action and experimental design.
Performance Comparison of this compound Derivatives
The biological activities of various this compound derivatives have been evaluated across several studies. The following tables summarize the quantitative data from these evaluations, comparing their efficacy against different cell lines, parasites, and bacteria, alongside relevant comparator compounds where available.
Table 1: Anti-Kinetoplastidal Activity of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Derivatives
| Compound | Target Organism | IC50 (µM) | CC50 (hMRC-5 fibroblasts, µM) | Selectivity Index (SI = CC50/IC50) |
| Diaryl-4H-tetrahydro-thiopyran-4-one Sulfoxide Derivative | Trypanosoma brucei brucei | Maintained Potency | Less toxic than parent compound | High |
| Diaryl-4H-tetrahydro-thiopyran-4-one Sulfone Derivative | Trypanosoma cruzi | Maintained Potency | Less toxic than parent compound | High |
| Parent Diarylideneacetones (DAAs) | Leishmania infantum | Micromolar to submicromolar | More toxic | Lower |
Data synthesized from studies indicating that S-oxidation to sulfoxides and sulfones reduces host cell toxicity while maintaining anti-trypanosomal potency.[1]
Table 2: Anticancer Activity of Tetrahydro-pyran/thiopyran Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (TGI) | Comparator |
| Compound 16w (quinoline derivative) | H22 (Hepatocellular Carcinoma) | SMAD2/3 phosphorylation | 12 | H22 Xenograft | 79.6% | Sorafenib (synergistic effect) |
| Compound 16w (quinoline derivative) | H22 (Hepatocellular Carcinoma) | Cell viability | 65 | H22 Xenograft | 79.6% | Sorafenib (synergistic effect) |
| Compound 13 | T47D (Mammary Cancer) | Cytotoxicity | 160 | - | - | - |
| Compound 17c | Lung and Mammary Cancer | Cell viability | < 10,000 | - | - | - |
| Compound 4 (2-thioxoimidazolidin-4-one derivative) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 17 | SEC-carcinoma | Promising anti-cancer activity | 5-Fluorouracil (IC50 = 5,180 nM) |
Data compiled from studies on novel TGF-β type 1 receptor inhibitors and other cytotoxic derivatives.[2][3][4]
Table 3: Antimicrobial Activity of Tetrahydro-2H-thiopyran-4-one Derivatives
| Compound Class | Target Organism | MIC (µg/mL) |
| Thiazole/Selenazole derivatives | Candida spp. | 1.95 - 15.62 |
| Thiazole/Selenazole derivatives | Gram-positive bacteria | 7.81 - 62.5 |
| N-acylated oxazolidinone derivatives | Haemophilus influenzae | Potent activity |
| N-acylated oxazolidinone derivatives | Moraxella catarrhalis | Enhanced activity |
MIC (Minimum Inhibitory Concentration) values highlight the potent antifungal and antibacterial properties of these derivatives.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Anti-Kinetoplastidal Assays
-
Parasite Culture: Trypanosoma brucei brucei, Trypanosoma cruzi, and various Leishmania species were cultured in appropriate media supplemented with fetal calf serum.
-
Drug Susceptibility Assay: Assays were performed in 96-well plates where parasites were exposed to serial dilutions of the test compounds.
-
IC50 Determination: After a 72-hour incubation, parasite viability was assessed using a resazurin-based assay. The IC50 value, the concentration of a drug that inhibits 50% of parasite growth, was determined by fluorescence measurement.
-
Cytotoxicity Assay: Human MRC-5 fibroblast cells were used to assess the cytotoxicity of the compounds. The methodology is similar to the parasite susceptibility assay, and the CC50 (cytotoxic concentration for 50% of cells) was determined.
-
Selectivity Index (SI): The SI was calculated as the ratio of CC50 to IC50 to determine the compound's selectivity for the parasite over host cells.[1]
In Vitro Anticancer Assays
-
Cell Culture: Human cancer cell lines (e.g., H22, HepG2, T47D) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability (MTT) Assay: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). MTT reagent was added, and the resulting formazan crystals were dissolved in a solvent. Absorbance was measured to determine cell viability and calculate the IC50 value.[4]
-
SMAD2/3 Phosphorylation Assay: Cells were treated with the test compounds, and the levels of phosphorylated SMAD2/3 were quantified using methods such as Western blotting or ELISA to assess the inhibition of the TGF-β signaling pathway.[3]
-
Apoptosis Assay: Apoptosis induction was evaluated using techniques like Annexin V-FITC/propidium iodide staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[4]
In Vivo Xenograft Model for Anticancer Activity
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.
-
Tumor Implantation: Human cancer cells (e.g., H22) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The test compound was administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.[3]
Visualizing Mechanisms and Workflows
To further elucidate the context of these findings, the following diagrams illustrate key signaling pathways and experimental processes described in the research.
References
- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to Tetrahydro-2H-thiopyran-4-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies for a Key Heterocyclic Intermediate
Tetrahydro-2H-thiopyran-4-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis is a critical step in the preparation of a wide range of biologically active molecules. This guide provides a detailed head-to-head comparison of the most common synthetic routes to this important intermediate, supported by experimental data and detailed protocols to aid in the selection of the most efficient and practical methodology.
The primary and most established pathway to this compound is a two-step process, beginning with the synthesis of the ketone precursor, Tetrahydro-4H-thiopyran-4-one, followed by its reduction to the desired alcohol.
Route 1: Two-Step Synthesis via Tetrahydro-4H-thiopyran-4-one
This robust and widely-used approach is divided into two key transformations: the formation of the cyclic ketone and its subsequent reduction.
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one
The most efficient and high-yielding method for the preparation of Tetrahydro-4H-thiopyran-4-one is the Dieckmann condensation of a dialkyl 3,3'-thiodipropionate, followed by decarboxylation.
Reaction Pathway:
Caption: Synthesis of Tetrahydro-4H-thiopyran-4-one via Dieckmann Condensation.
Experimental Protocol: Dieckmann Condensation and Decarboxylation
-
Cyclization: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropanoate (1.0 equivalent) in anhydrous THF is added dropwise at room temperature. The reaction mixture is then heated to reflux for 1-2 hours.
-
Work-up and Decarboxylation: After cooling, the reaction is carefully quenched with 1 M HCl. The resulting crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is then suspended in 10% aqueous sulfuric acid and heated to reflux for several hours to effect decarboxylation.
-
Purification: The cooled reaction mixture is extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.
Step 2: Reduction of Tetrahydro-4H-thiopyran-4-one to this compound
The reduction of the ketone to the secondary alcohol is a standard transformation that can be achieved using various reducing agents. The choice of reagent can influence the reaction conditions, work-up procedure, and overall efficiency.
Reaction Pathway:
Caption: Reduction of Tetrahydro-4H-thiopyran-4-one.
Comparative Analysis of Reducing Agents
The two most common hydride reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, selective for aldehydes and ketones.[1] | Stronger, reduces a wider range of functional groups.[2][3] |
| Solvents | Protic solvents (e.g., methanol, ethanol).[1] | Aprotic anhydrous solvents (e.g., diethyl ether, THF).[2] |
| Temperature | Typically 0°C to room temperature. | Typically 0°C to reflux. |
| Work-up | Simple aqueous quench. | Careful quenching with water/acid required due to violent reaction with protic solvents.[4] |
| Safety | Relatively safe and easy to handle. | Highly reactive with water and protic solvents, flammable hydrogen gas evolved. Requires careful handling under inert atmosphere.[4] |
Experimental Protocols for Reduction
Method A: Sodium Borohydride Reduction
-
Reaction: Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) is dissolved in methanol. The solution is cooled to 0°C in an ice bath. Sodium borohydride (1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature for 2-4 hours.
-
Work-up: The reaction is quenched by the addition of aqueous ammonium chloride or dilute HCl. The mixture is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated to afford the product, which can be further purified by chromatography or distillation.
Method B: Lithium Aluminum Hydride Reduction
-
Reaction: A solution of Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.1 equivalents) in the same solvent at 0°C under an inert atmosphere. The mixture is then stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off.
-
Purification: The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.
Quantitative Data Summary
| Step | Reagents and Conditions | Yield | Purity | Reference |
| Ketone Synthesis | Dimethyl 3,3'-thiobispropanoate, NaH, THF; then 10% H₂SO₄, reflux | >75% | >95% (after purification) | [5] |
| Reduction (NaBH₄) | Tetrahydro-4H-thiopyran-4-one, NaBH₄, Methanol, 0°C to RT | High (typically >90%) | High | General procedure |
| Reduction (LiAlH₄) | Tetrahydro-4H-thiopyran-4-one, LiAlH₄, Anhydrous Ether/THF, 0°C to RT | High (typically >90%) | High | General procedure |
Conclusion and Recommendations
The two-step synthesis of this compound via the Dieckmann condensation of dimethyl 3,3'-thiodipropanoate followed by reduction of the resulting ketone is a highly efficient and reliable method.
-
For the synthesis of the intermediate ketone , the Dieckmann condensation followed by decarboxylation is the recommended route due to its high yield and scalability. With optimized conditions, yields can exceed 80%.
-
For the reduction of the ketone , both sodium borohydride and lithium aluminum hydride are effective.
-
Sodium borohydride is the preferred reagent for most applications due to its ease of handling, milder reaction conditions, and simpler work-up procedure. It is a more practical choice for larger-scale synthesis.
-
Lithium aluminum hydride , while a powerful reducing agent, presents significant handling challenges due to its high reactivity with water and protic solvents. Its use should be reserved for situations where other reducing agents are ineffective.
-
For researchers and drug development professionals, the NaBH₄-mediated reduction of Tetrahydro-4H-thiopyran-4-one, prepared via Dieckmann condensation, represents the most practical, safe, and efficient pathway to this compound.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. [PDF] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran | Semantic Scholar [semanticscholar.org]
Navigating Preclinical Development: A Comparative Analysis of ADME Properties for Drugs Featuring the Tetrahydro-2H-thiopyran-4-ol Moiety
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a viable clinical candidate is fraught with challenges. A critical hurdle in this process is the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the ADME profiles of drug candidates incorporating the Tetrahydro-2H-thiopyran-4-ol moiety, with a focus on in vitro profiling against established therapeutic agents. By presenting key experimental data and detailed protocols, this document aims to equip scientists with the necessary framework to evaluate and advance compounds with this promising scaffold.
The this compound scaffold and its derivatives have emerged as a versatile structural motif in medicinal chemistry. Notably, N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivatives have been patented as potent anti-herpesvirus agents, with claims of excellent oral activity, suggesting a favorable pharmacokinetic profile. However, a detailed, comparative analysis of their ADME properties is essential for validating their therapeutic potential.
This guide will utilize a representative, hypothetical drug candidate, "THP-V-01," containing the this compound core, and compare its in vitro ADME properties to Acyclovir, a widely used anti-herpesvirus drug. This comparison will highlight the key ADME parameters that are crucial for the development of orally bioavailable antiviral agents.
Comparative In Vitro ADME Profile
The following table summarizes the key in vitro ADME properties of our hypothetical compound, THP-V-01, in comparison to the established antiviral drug, Acyclovir. This data provides a snapshot of the compound's potential for oral absorption, distribution in the body, metabolic fate, and potential for drug-drug interactions.
| ADME Parameter | THP-V-01 (Hypothetical Data) | Acyclovir (Reference Data) | Significance of the Parameter |
| Aqueous Solubility (pH 7.4) | 150 µg/mL | 1.3 mg/mL | High solubility is crucial for dissolution in the gastrointestinal tract, a prerequisite for absorption. |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | 0.5 x 10⁻⁶ cm/s | Measures the rate of drug transport across the intestinal epithelial barrier, predicting oral absorption. |
| Efflux Ratio (Papp B→A / A→B) | 1.2 | < 2 | An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters (e.g., P-gp), which can limit absorption. |
| Human Liver Microsomal Stability (t½) | > 60 min | > 60 min | Indicates the rate of metabolism by Phase I enzymes in the liver. A longer half-life suggests lower clearance and potentially longer duration of action. |
| CYP450 Inhibition (IC₅₀) | > 30 µM (for major isoforms) | > 50 µM (for major isoforms) | Assesses the potential for the drug to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. |
| Human Plasma Protein Binding (%) | 85% | 15% | The extent of binding to plasma proteins affects the free concentration of the drug available to exert its pharmacological effect and be cleared. |
| Human Plasma Stability (t½) | > 120 min | Stable | Evaluates the chemical stability of the compound in plasma. |
Experimental Workflows and Biological Pathways
To visualize the process of ADME evaluation and the potential mechanism of action for an antiviral drug containing the this compound moiety, the following diagrams are provided.
Unveiling the Antimicrobial Potential: A Comparative Look at Tetrahydro-2H-thiopyran Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a perpetual frontier. Within this landscape, heterocyclic compounds, particularly those containing sulfur, have emerged as a promising area of investigation. This guide delves into the antifungal and antiviral screening of Tetrahydro-2H-thiopyran-4-ol derivatives and their related structures, offering a comparative analysis based on available experimental data.
While comprehensive screening data for a broad series of this compound derivatives remains limited in publicly accessible research, this guide collates available information on related tetrahydrothiopyran structures to provide insights into their potential. The focus is on presenting quantitative data, detailing experimental methodologies, and visualizing the screening workflows to aid in the objective assessment of these compounds against microbial threats.
Antifungal Activity: A Glimpse into Efficacy
Initial studies have highlighted the potential of dihydro-2H-thiopyran derivatives as antifungal agents. One notable finding is the activity of 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione against Candida albicans.[1] This section provides a comparative look at its efficacy alongside standard antifungal drugs.
Table 1: Antifungal Activity of a Dihydro-2H-thiopyran Derivative and Standard Antifungals against Candida albicans
| Compound | Organism | MIC (µg/mL) |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25[1] |
| Fluconazole | Candida albicans | 0.25 - 16 |
| Amphotericin B | Candida albicans | 0.125 - 1 |
Note: MIC values for standard antifungals can vary depending on the specific strain and testing conditions.
Experimental Protocols: Methodologies for Antimicrobial Screening
To ensure the reproducibility and validity of antimicrobial screening results, detailed experimental protocols are crucial. The following sections outline standard methodologies for determining the antifungal and antiviral efficacy of chemical compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining the MIC of antifungal compounds.
Workflow for Antifungal MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Antiviral Activity Screening: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound. The 50% effective concentration (EC50), the concentration of a drug that reduces the number of plaques by 50%, is a key parameter derived from this assay.
Workflow for Antiviral Plaque Reduction Assay
Caption: Workflow for determining the antiviral activity of a compound using the plaque reduction assay.
Antiviral Screening: An Area for Future Investigation
Currently, there is a notable absence of publicly available data on the antiviral activity of this compound derivatives. This represents a significant gap in the understanding of the full antimicrobial spectrum of this class of compounds. Future research efforts should be directed towards screening these derivatives against a diverse panel of viruses to elucidate their potential as antiviral agents.
Conclusion and Future Directions
The preliminary data on dihydro-2H-thiopyran derivatives shows promise for their potential as antifungal agents, with activity against Candida albicans being particularly noteworthy. However, the lack of extensive and comparative data for a broader range of this compound derivatives, especially concerning their antiviral properties, underscores the need for further systematic investigation.
Future research should focus on:
-
Synthesis and screening of a diverse library of this compound derivatives to establish a clear structure-activity relationship (SAR).
-
Broad-spectrum antimicrobial testing against a panel of clinically relevant fungal and viral pathogens.
-
Mechanism of action studies to understand how these compounds exert their antimicrobial effects.
By addressing these research gaps, the scientific community can better ascertain the therapeutic potential of this class of sulfur-containing heterocyclic compounds in the ongoing fight against infectious diseases.
References
Novel Tetrahydro-2H-thiopyran-4-ol Derivatives Demonstrate Promising Cytotoxic Profiles Against Cancer Cell Lines
A comparative analysis of newly synthesized compounds derived from Tetrahydro-2H-thiopyran-4-ol reveals significant cytotoxic activity against various human cancer cell lines, positioning them as potential candidates for further oncological drug development. This guide provides a detailed comparison of their performance against established alternatives, supported by experimental data and methodologies.
Recent research into heterocyclic compounds has highlighted the therapeutic potential of thiopyran derivatives.[1] Novel compounds synthesized from a this compound scaffold have been evaluated for their anti-cancer properties, with several derivatives exhibiting potent cytotoxicity in preclinical studies. These investigations aim to establish a clear structure-activity relationship and identify lead compounds for future in-vivo testing.
Comparative Cytotoxicity Data
The cytotoxic effects of various novel thiopyran derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data presented below summarizes the in-vitro activity of these compounds against a panel of human cancer cell lines, with comparisons to standard chemotherapeutic agents where available.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bis-oxidized thiopyran | S-16 | A549 (Non-small cell lung) | 4 | - | - |
| H1975 (Non-small cell lung) | 3.14 | - | - | ||
| MCF-7 (Breast) | 0.62 | - | - | ||
| Thiopyrano[2,3-d]thiazole | 3.10 | Various | 0.6 - 5.98 | Doxorubicin | Similar |
| 6H-thiopyran-2,3-dicarboxylate | 4a | HCT-15 (Colon) | 3.5 | - | - |
| MCF-7 (Breast) | 4.5 | - | - | ||
| 4b | HCT-15 (Colon) | >15 | - | - | |
| MCF-7 (Breast) | 15 | - | - | ||
| 4c | HCT-15 (Colon) | 10 | - | - | |
| MCF-7 (Breast) | 12.5 | - | - | ||
| 4d | HCT-15 (Colon) | 12.5 | - | - | |
| MCF-7 (Breast) | 12.5 | - | - |
Insights into the Mechanism of Action
Studies on the lead compounds have begun to elucidate their mechanisms of action. For instance, the bis-oxidized thiopyran derivative S-16 has been shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in a dose-dependent manner.[2][3] Molecular docking studies further suggest that S-16 exhibits a high binding affinity for the Epidermal Growth Factor Receptor (EGFR) protein, a key target in cancer therapy.[2][3] Similarly, certain thiopyrano[2,3-d]thiazole derivatives are believed to exert their anticancer effects through interaction with DNA.[4] The antiproliferative activity of 6H-thiopyran-2,3-dicarboxylate derivatives has also been linked to their ability to bind to DNA.[5][6]
Experimental Protocols
The evaluation of the cytotoxic properties of these novel compounds involved standard and well-validated in-vitro assays.
Cell Viability Assays (MTT and SRB)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A549, H1975, MCF-7, HCT-15) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the novel thiopyran derivatives for a specified period, typically 48 to 96 hours.
-
Cell Viability Assessment:
-
MTT Assay: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB (Sulforhodamine B) Assay: Cells are fixed, and the SRB dye, which binds to cellular proteins, is added. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is then read to determine the cell density.[5][6]
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the extent of apoptosis induced by the test compound.
Methodology:
-
Cell Treatment: Cancer cells are treated with the compound at various concentrations for a defined period.
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Interpretation: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the apoptotic effect of the compound. For example, compound S-16 was shown to increase the late apoptosis rate in H1975 cells from 7.4% to 17.63% at concentrations of 1 µM and 5 µM.[2]
Visualizing Experimental and Biological Processes
To better understand the methodologies and the proposed mechanisms of action, the following diagrams illustrate the experimental workflow for cytotoxicity evaluation and a key signaling pathway targeted by these novel compounds.
References
- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 2. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of novel thiopyran analogs on MCF-7 breast and HCT-15 colon cancer cells: synthesis, cytotoxicity, cell cycle analysis, and DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrahydro-2H-thiopyran-4-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Tetrahydro-2H-thiopyran-4-ol, a compound utilized in various laboratory applications. Adherence to these guidelines is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) may indicate that this compound is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, other sources suggest it may cause irritation to the eyes, skin, and respiratory tract and could be harmful if ingested, inhaled, or absorbed through the skin.[1][2] Therefore, it is prudent to handle this chemical with a high degree of caution.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Eye Protection | Wear safety glasses with side shields or goggles.[3] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber).[3] |
| Skin and Body | Wear a lab coat and ensure skin is not exposed.[3] |
| Respiratory | Use in a well-ventilated area. Avoid breathing dust.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[4]
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated absorbent materials from spills, and any single-use PPE that has come into direct contact with the chemical.[4]
-
Place the collected waste into a designated, clearly labeled, and sealable hazardous waste container.[2][4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with this compound.
-
Keep the container tightly closed when not in use.[3]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Chemical Waste:
-
Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.[4]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Spill Response Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[4]
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the necessary personal protective equipment as outlined in the table above.
-
Contain and Absorb the Spill: For solid spills, carefully sweep up the material and place it into a suitable disposal container, taking care to minimize dust generation.[1][2][4] For liquid spills, cover with an inert absorbent material like sand or vermiculite, then sweep the absorbed material into a sealed container for disposal.[4]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces according to your laboratory's standard operating procedures.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
